molecular formula C24H19Cl2NO4 B2485091 3,5-Dichloro-N-Fmoc-L-phenylalanine CAS No. 1260605-95-5

3,5-Dichloro-N-Fmoc-L-phenylalanine

Cat. No.: B2485091
CAS No.: 1260605-95-5
M. Wt: 456.32
InChI Key: UAHPXJGYPMHWRP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-N-Fmoc-L-phenylalanine (CAS: 1260605-95-5) is a non-natural, halogenated amino acid derivative specifically designed for advanced solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine terminus, which allows for selective deprotection under mild basic conditions, facilitating the sequential assembly of complex peptide chains. The distinctive 3,5-dichloro substitution on the aromatic ring introduces significant hydrophobicity and steric bulk, making this building block invaluable for modulating the physical, conformational, and interactive properties of synthetic peptides. This reagent is primarily used in peptide synthesis to incorporate a modified phenylalanine residue into peptide sequences. The halogenated side chain is a critical tool in drug development and medicinal chemistry , where it can be used to enhance binding affinity to hydrophobic pockets on target proteins, improve metabolic stability, and fine-tune the overall pharmacokinetic profile of potential therapeutic candidates. Furthermore, it finds application in bioconjugation strategies and protein engineering , enabling the site-specific introduction of unique handles for labeling or cross-linking, and the study of protein folding and function. While specific mechanistic studies on 3,5-dichloro-L-phenylalanine are limited, research on structurally related halogenated phenylalanine derivatives provides strong context for its research value. Halogenated derivatives of L-phenylalanine have been demonstrated to act as neuroprotective agents by differentially modulating glutamatergic transmission in the brain . These compounds can reduce excitatory synaptic transmission by depressing presynaptic glutamate release and blocking postsynaptic AMPA/kainate receptors, which is a valuable mechanism in research models of brain ischemia and stroke . The presence of the Fmoc group makes this particular compound a direct precursor for introducing this functionally rich moiety into peptides under standard SPPS conditions, offering researchers a path to develop novel peptide-based therapeutics, probes, and materials. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHPXJGYPMHWRP-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Steric and Electronic Modulation of Peptide Conformation via 3,5-Dichloro Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Goldilocks" Scaffold for Hydrophobic Core Engineering

In the optimization of therapeutic peptides, the substitution of Phenylalanine (Phe) or Tyrosine (Tyr) with 3,5-dichlorophenylalanine (3,5-diCl-Phe) or 3,5-dichlorotyrosine (3,5-diCl-Tyr) represents a high-precision strategy for modulating side-chain volume and electronic character without disrupting the fundamental backbone topology.

Unlike 2,6-substitution (ortho), which imposes severe steric strain on the


 and 

bonds—often forcing atropisomerism or backbone distortion—3,5-substitution (meta) expands the hydrophobic width of the aromatic ring. This modification serves three critical functions in drug design:
  • Steric Complementarity: It fills expanded hydrophobic pockets in target receptors (increasing

    
     via the hydrophobic effect).
    
  • Metabolic Stability: It blocks metabolic oxidation at the typically reactive para- and meta-positions (if combined with 4-substitution).

  • Electronic Tuning: The electron-withdrawing chlorine atoms reduce the

    
    -electron density, strengthening interactions with electron-rich receptor residues (e.g., cation-
    
    
    
    interactions with Arg/Lys are weakened, but
    
    
    -
    
    
    interactions with electron-rich aromatics are enhanced).

This guide details the mechanistic basis, synthesis protocols, and conformational analysis of 3,5-dichloro substituted peptides.

Mechanistic Foundations: Sterics vs. Electronics

The Steric Vector: "Width" vs. "Clash"

To apply 3,5-dichloro substitution effectively, one must distinguish its steric vector from other common modifications.

Substitution PatternSteric VectorPrimary Conformational EffectRisk of Backbone Distortion
Native (Phe/Tyr) NeutralFree rotation of

and

(unless packed).
Low
2,6-Dichloro (Ortho) Proximal BulkLocks

; severe clash with backbone amide/carbonyl. Induces atropisomerism.
High
3,5-Dichloro (Meta) Distal Width Restricts

libration
only within a binding pocket. Increases side-chain volume by ~35 ų.
Low
4-Chloro (Para) Distal LengthExtends reach; minimal effect on rotation.Low

Key Insight: 3,5-diCl-Phe does not intrinsically lock the peptide backbone (


) into a specific secondary structure (like Aib or Proline). Instead, it acts as a "space-filling anchor."  Once bound, the increased width of the ring (

Å vs.

Å for Phe) drastically reduces the entropic penalty of binding by minimizing the "wobble" of the side chain within the receptor pocket.
Electronic Modulation (The -Hole)

Chlorine is highly electronegative (


). Placing two chlorines at the 3,5-positions creates an electron-deficient aromatic ring.
  • Effect: The quadrupole moment of the ring is reversed or significantly altered.

  • Application: If the native Phe interacts with an electron-rich residue (e.g., Asp, Glu, or a Tryptophan indole), 3,5-diCl-Phe will strengthen this interaction via electrostatic attraction. Conversely, if the native interaction is cation-

    
     (with Arg/Lys), this substitution may weaken it.
    

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of 3,5-diCl-Phe Peptides

Expertise Note: While 3,5-diCl-Phe is not as sterically hindered as N-methyl amino acids, the electron-withdrawing nature of the chlorines reduces the nucleophilicity of the amino group during the subsequent coupling step (when 3,5-diCl-Phe is the N-terminal residue on the resin).

Reagents:
  • Resin: Rink Amide (for amides) or Wang (for acids).[1] Loading: 0.3–0.5 mmol/g.

  • Amino Acid: Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-diCl-Phe-OH).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Protocol:
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).[1]
  • Coupling (The Critical Step):

    • Dissolve Fmoc-3,5-diCl-Phe-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF.

    • Pre-activation: Allow to activate for 30 seconds (do not exceed 2 mins to avoid racemization).

    • Add to resin.[1][2][3] Shake for 45–60 minutes (standard Phe is 30 min; the extra time ensures completion due to slight steric bulk).

    • Monitoring: Perform Kaiser test. If blue, re-couple.

  • Subsequent Coupling (onto the 3,5-diCl-Phe amine):

    • After deprotecting the Fmoc-3,5-diCl-Phe, the exposed amine is slightly less nucleophilic.

    • Action: Use HOAt/HATU for the next amino acid and extend reaction time to 60–90 minutes . Double coupling is recommended if the next residue is bulky (e.g., Val, Ile).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Conformational Analysis via CD and NMR

To validate the structural impact, you must compare the modified peptide to the wild type.

A. Circular Dichroism (CD) Spectroscopy

  • Goal: Assess global secondary structure changes.

  • Expectation: 3,5-diCl substitution should preserve the parent structure (e.g.,

    
    -helix minima at 208/222 nm). If the signal diminishes significantly, the steric width is disrupting the helix packing.
    
  • Protocol: 50

    
    M peptide in Phosphate Buffer (pH 7.4). Scan 190–260 nm.
    

B. NMR Spectroscopy (


 Analysis) 
  • Goal: Determine the side-chain rotamer population (

    
    ).
    
  • Method: Measure

    
     coupling constants in 1D 
    
    
    
    -NMR (D2O/H2O, 9:1).
  • Interpretation:

    • Native Phe often averages between rotamers.

    • 3,5-diCl-Phe often shows sharper splitting or population shifts if the chlorines clash with

      
       or 
      
      
      
      residues in a helix.
    • Use the Pachler equation to calculate mole fractions of rotamers based on

      
       values.
      

Visualization of Steric Logic & Workflow

Diagram 1: Steric Impact of Substitution Patterns

This diagram illustrates the "Cone of Interference" for different substitutions.

StericEffects Phe Native Phenylalanine (Reference Volume) Backbone Peptide Backbone (phi/psi angles) Phe->Backbone Min. Interaction Pocket Receptor Hydrophobic Pocket Phe->Pocket Loose Fit (High Entropy) Ortho 2,6-Dichloro (Ortho) Steric Lock Ortho->Backbone SEVERE CLASH Forces Atropisomerism Ortho->Pocket Poor Fit (Often too bulky) Meta 3,5-Dichloro (Meta) Steric Expansion Meta->Backbone Minimal Clash Maintains Topology Meta->Pocket OPTIMAL FIT Fills space, Reduces Entropy

Caption: Comparative analysis of steric vectors. 2,6-substitution clashes with the backbone (red), while 3,5-substitution expands distal volume to fill receptor pockets (green).

Diagram 2: Optimization Workflow

The decision tree for when to deploy 3,5-diCl-Phe in a drug discovery campaign.

Workflow Start Lead Peptide Identified (Phe/Tyr crucial for binding) Problem Identify Limitation Start->Problem Decision1 Metabolic Instability? Problem->Decision1 Decision2 Low Affinity? Decision1->Decision2 No Sol1 Try 3,5-diCl-Phe (Blocks P450 sites) Decision1->Sol1 Yes Sol2 Try 3,5-diCl-Phe (Increases Hydrophobic Surface) Decision2->Sol2 Yes Synth SPPS Synthesis (Extend Coupling Time) Sol1->Synth Sol2->Synth Test Validation (NMR/CD + Binding Assay) Synth->Test

Caption: Decision matrix for incorporating 3,5-diCl-Phe to address metabolic liability or affinity gaps.

Quantitative Data Summary

The following table summarizes the physicochemical parameter shifts upon 3,5-dichloro substitution.

ParameterPhenylalanine (Phe)3,5-Dichloro-PheImpact on Drug Design
Van der Waals Volume ~125 ų~160 ųFills "loose" pockets; increases

.
Lipophilicity (

)
0.00 (Ref)+1.42Increases membrane permeability and BBB crossing.
Electronic (

)
0.00+0.37 (per Cl)Electron-deficient ring; enhances

-stacking with electron-rich rings.
pKa (of Tyr-OH) 10.1 (Tyr)~7.8 (3,5-diCl-Tyr)For Tyrosine analogs: Ionizes at physiological pH; alters H-bonding.

References

  • Solid-Phase Peptide Synthesis Protocols

    • Title: Solid-Phase Peptide Synthesis Methods: Complete Guide
    • Source: Biovera Research
    • URL:[Link]

  • Conformational Analysis of Halogen

    • Title: Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution[4][5]

    • Source: Journal of Comput
    • URL:[Link]

  • Peptide Drug Design Str

    • Title: Therapeutic peptides: chemical strategies fortify peptides for enhanced disease tre
    • Source: NIH / PMC
    • URL:[Link]

  • Steric Parameters in Drug Design

    • Title: 3,5-dichloro-L-tyrosine | PubChem Compound Summary[6]

    • Source: PubChem[6]

    • URL:[Link]

Sources

A Deep Dive into Dichlorinated Phenylalanine Isomers: A Technical Guide to 3,4-Dichloro and 3,5-Dichloro Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of halogen atoms into amino acid scaffolds represents a powerful tool in medicinal chemistry and chemical biology. The resulting derivatives often exhibit altered physicochemical properties, enhanced metabolic stability, and unique biological activities. This technical guide provides an in-depth exploration of two specific isomers of dichlorinated phenylalanine: 3,4-dichlorophenylalanine and 3,5-dichlorophenylalanine. By examining the subtle yet significant differences in their synthesis, physicochemical characteristics, and biological implications, we aim to equip researchers with the foundational knowledge necessary to leverage these valuable compounds in their own investigations. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental considerations, offering a holistic view for the discerning scientist.

Introduction: The Significance of Halogenation in Phenylalanine Scaffolds

Phenylalanine, a fundamental aromatic amino acid, serves as a versatile building block in numerous biological processes and as a foundational scaffold in drug design. The introduction of chlorine atoms onto the phenyl ring, creating dichlorophenylalanine isomers, profoundly alters the molecule's electronic and steric properties. This modification can lead to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can modulate the electronic distribution of the aromatic ring, potentially leading to stronger interactions with biological targets.

  • Increased Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

  • Improved Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound.

  • Conformational Restriction: The steric bulk of chlorine atoms can restrict the rotational freedom of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a target.

The precise positioning of the chlorine atoms on the phenyl ring is not a trivial matter. The 3,4-dichloro and 3,5-dichloro substitution patterns, while seemingly similar, give rise to distinct molecular geometries and electronic profiles, which in turn translate to different biological activities. This guide will dissect these differences, providing a comparative analysis to inform rational drug design and biological investigation.

Synthesis of Dichlorophenylalanine Derivatives: A Tale of Two Isomers

The synthesis of 3,4- and 3,5-dichlorophenylalanine typically begins with the corresponding dichlorinated aniline or benzaldehyde precursors. While several synthetic routes exist, this guide will focus on established and reliable methods, including both chemical and enzymatic approaches.

Chemical Synthesis: From Dichloroanilines to Amino Acids

A common and versatile method for synthesizing α-amino acids is the Strecker synthesis or variations thereof. However, for halogenated phenylalanines, a more frequent approach involves the use of protected glycine or alanine synthons that are alkylated with a suitable dichlorobenzyl halide.

Workflow for Chemical Synthesis of Dichlorophenylalanines:

cluster_0 Precursor Synthesis cluster_1 Amino Acid Core Assembly cluster_2 Final Product Formation Dichloroaniline Dichloroaniline Dichlorobenzyl_halide Dichlorobenzyl_halide Dichloroaniline->Dichlorobenzyl_halide Sandmeyer or related reactions Alkylation Alkylation Dichlorobenzyl_halide->Alkylation Protected_glycine Protected Glycine/ Alanine Synthon Protected_glycine->Alkylation Alkylated_intermediate Protected Dichlorophenylalanine Alkylation->Alkylated_intermediate Deprotection Deprotection Alkylated_intermediate->Deprotection Dichlorophenylalanine 3,4- or 3,5-Dichlorophenylalanine Deprotection->Dichlorophenylalanine Dichlorocinnamic_acid 3,4- or 3,5-Dichlorocinnamic Acid PAL_Enzyme Phenylalanine Ammonia Lyase (PAL) Dichlorocinnamic_acid->PAL_Enzyme Dichlorophenylalanine L-3,4- or L-3,5-Dichlorophenylalanine PAL_Enzyme->Dichlorophenylalanine Stereoselective amination Ammonia Ammonia Source (e.g., NH4OH) Ammonia->PAL_Enzyme

Caption: Enzymatic synthesis of L-dichlorophenylalanine derivatives using PAL.

Detailed Protocol: Enzymatic Synthesis of L-3,5-dichlorophenylalanine

  • Reaction Setup: A reaction mixture is prepared containing 3,5-dichlorocinnamic acid in a suitable buffer (e.g., Tris-HCl, pH 8.5) with a high concentration of an ammonia source, such as ammonium hydroxide.

  • Enzyme Addition: Phenylalanine ammonia lyase (from a source such as Rhodotorula glutinis) is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.

  • Product Isolation: Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product, L-3,5-dichlorophenylalanine, is purified from the reaction mixture using techniques such as ion-exchange chromatography.

This enzymatic approach provides direct access to the enantiomerically pure L-amino acid, which is often the desired stereoisomer for biological applications.

Physicochemical Properties: A Comparative Analysis

The seemingly minor shift in the position of one chlorine atom from the 4- to the 5-position results in measurable differences in the physicochemical properties of the two isomers. These differences can have a profound impact on their biological behavior.

Property3,4-Dichlorophenylalanine3,5-DichlorophenylalanineRationale for the Difference
Molecular Formula C₉H₉Cl₂NO₂C₉H₉Cl₂NO₂Isomers have the same atomic composition.
Molecular Weight 234.08 g/mol 234.08 g/mol Isomers have the same atomic composition.
Melting Point 195.5 - 199.0 °C (for D-isomer)Data not readily available, but expected to be similar.Crystal packing efficiency will be slightly different due to the change in symmetry, which can affect the melting point.
Appearance Off-white powderExpected to be a white to off-white solid.Both are crystalline solids at room temperature.
Symmetry AsymmetricSymmetric (C2v symmetry in the dichlorophenyl group)The 3,5-substitution pattern confers a higher degree of molecular symmetry compared to the 3,4-substitution. This can influence crystal packing and solubility.
Dipole Moment HigherLowerIn the 3,4-isomer, the dipole moments of the two C-Cl bonds have a significant vector component in the same direction, leading to a larger overall dipole moment. In the 3,5-isomer, the C-Cl bond dipoles are oriented in opposing directions, resulting in a partial cancellation and a smaller net dipole moment.
LogP (Calculated) Expected to be slightly lower than the 3,5-isomer.Expected to be slightly higher than the 3,4-isomer.While both are more lipophilic than phenylalanine, the more polar nature of the 3,4-isomer may slightly reduce its partitioning into a nonpolar solvent.
Aqueous Solubility Expected to be slightly higher than the 3,5-isomer.Expected to be slightly lower than the 3,4-isomer.The higher dipole moment of the 3,4-isomer may lead to more favorable interactions with polar water molecules, enhancing its solubility.

Spectroscopic Characterization: Fingerprinting the Isomers

Unambiguous identification of the 3,4- and 3,5-dichlorophenylalanine isomers relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the two isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.

Expected ¹H NMR Spectral Features:

  • 3,4-Dichlorophenylalanine: The aromatic region will show a complex pattern for the three protons, typically an ABX system. One proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet, with coupling constants characteristic of ortho and meta relationships.

  • 3,5-Dichlorophenylalanine: The aromatic region will be simpler due to the molecule's symmetry. The two protons at the 2- and 6-positions will be chemically equivalent and will appear as a doublet. The proton at the 4-position will be a triplet (or more accurately, a triplet-like pattern due to coupling to two equivalent protons).

Expected ¹³C NMR Spectral Features:

  • 3,4-Dichlorophenylalanine: The aromatic region will display six distinct signals for the six non-equivalent carbons of the phenyl ring.

  • 3,5-Dichlorophenylalanine: Due to symmetry, the aromatic region will show only four signals: one for the carbon bearing the amino acid side chain, one for the two carbons bearing the chlorine atoms, one for the two carbons ortho to the side chain, and one for the carbon para to the side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecules. Both isomers will have the same molecular ion peak (m/z = 233 for the free acid, assuming loss of a proton in negative ion mode, or 235 in positive ion mode with protonation). The characteristic isotopic pattern of two chlorine atoms (a cluster of peaks with relative intensities of approximately 9:6:1 for M, M+2, and M+4) will be a key diagnostic feature for both isomers. Fragmentation patterns may show subtle differences due to the different substitution patterns, but the primary fragments are likely to be similar, involving loss of the carboxyl group and parts of the amino acid side chain.

Biological Activity and Structure-Activity Relationships (SAR)

The differential positioning of the chlorine atoms leads to distinct structure-activity relationships, influencing how these molecules interact with biological systems.

Enzyme Inhibition

Halogenated phenylalanine derivatives are known to be inhibitors of various enzymes. For instance, p-chlorophenylalanine is a well-known inhibitor of tryptophan hydroxylase. While direct comparative studies on the enzyme inhibitory activities of 3,4- and 3,5-dichlorophenylalanine are scarce, we can infer potential differences based on their structures.

  • 3,4-Dichlorophenylalanine: The asymmetric electronic distribution in the phenyl ring may lead to specific interactions with enzyme active sites that are sensitive to the electronic landscape of the substrate or inhibitor. The 3,4-dichloro substitution pattern has been associated with cytotoxic effects in some contexts, suggesting potential interactions with enzymes involved in cell proliferation.

  • 3,5-Dichlorophenylalanine: The symmetric nature of this isomer might favor binding to enzymes with symmetric binding pockets. Derivatives of 3,5-dichlorophenylalanine have been explored as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion, suggesting a potential role in modulating protein-protein interactions. Furthermore, halogenation at the 3- and 5-positions of related aromatic compounds has been shown to be crucial for high-affinity binding to certain receptors.

Incorporation into Peptides and Proteins

As unnatural amino acids, both 3,4- and 3,5-dichlorophenylalanine can be incorporated into peptides to create peptidomimetics with enhanced properties. The choice between the two isomers can be guided by the desired outcome:

  • Probing Electronic Effects: The 3,4-isomer, with its larger dipole moment, could be used to probe the importance of electronic interactions within a peptide-receptor binding interface.

  • Enhancing Hydrophobicity and Stability: Both isomers can be used to increase the hydrophobicity and metabolic stability of peptides. The 3,5-isomer, being slightly more lipophilic, might be more effective in this regard.

  • Conformational Control: The steric bulk of the chlorine atoms can be used to enforce specific peptide backbone conformations, which can be crucial for biological activity.

Cytotoxicity and Anticancer Potential

Studies on related dichlorophenyl derivatives suggest that the substitution pattern is critical for cytotoxic activity. For example, in a series of dichlorophenylacrylonitriles, compounds with a 3,4-dichlorophenyl moiety displayed potent and selective growth inhibition against breast cancer cell lines. This suggests that 3,4-dichlorophenylalanine and its derivatives could be promising scaffolds for the development of novel anticancer agents. The cytotoxic mechanism of such compounds may involve the inhibition of key enzymes or the disruption of protein-protein interactions essential for cancer cell survival.

Pharmacokinetics and Drug Development Considerations

While specific pharmacokinetic data for 3,4- and 3,5-dichlorophenylalanine are not widely available, general principles of drug metabolism and pharmacokinetics can be applied to predict their behavior.

  • Absorption: The increased lipophilicity of both isomers compared to phenylalanine suggests they may have good oral bioavailability.

  • Distribution: Their distribution into tissues will be influenced by their lipophilicity and their ability to utilize amino acid transporters.

  • Metabolism: The dichloro-substitution is expected to block sites of aromatic hydroxylation, a common metabolic pathway for phenylalanine. This should lead to increased metabolic stability and a longer in vivo half-life compared to the parent amino acid.

  • Excretion: The primary route of excretion is likely to be renal, following any potential biotransformation.

The choice between the 3,4- and 3,5-isomer in a drug development program would depend on a careful balance of desired potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

3,4-Dichlorophenylalanine and 3,5-dichlorophenylalanine are not merely simple variations of a common amino acid. They are distinct chemical entities with unique properties that can be strategically exploited in drug discovery and chemical biology. The 3,4-isomer, with its asymmetric electronic profile, may be particularly suited for applications where specific electronic interactions are key to biological activity, such as in the design of enzyme inhibitors with cytotoxic potential. In contrast, the symmetric 3,5-isomer may be more appropriate for applications where enhanced lipophilicity, metabolic stability, and specific steric interactions are the primary goals, as seen in the development of VLA-4 antagonists.

Future research should focus on direct, head-to-head comparisons of these isomers in a variety of biological assays to build a more comprehensive understanding of their structure-activity relationships. The development of more efficient and scalable synthetic routes, particularly enantioselective methods, will also be crucial for making these valuable research tools more accessible. As our understanding of the subtle interplay between halogen substitution patterns and biological activity grows, so too will our ability to rationally design novel therapeutics and chemical probes with tailored properties.

References

  • Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]

  • O'Donnell, M. J. (2001). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Aldrichimica Acta, 34(1), 3-15.
  • Palka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals, 66(11), 362–368. [Link]

  • Chem-Impex. (n.d.). D-3,4-Dichlorophenylalanine. Chem-Impex. [Link]

  • PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

  • Kopka, I. E., Young, D. N., Lin, L. S., Mumford, R. A., Magriotis, P. A., MacCoss, M., Mills, S. G., Van Riper, G., McCauley, E., Egger, L. E., Kidambi, U., Schmidt, J. A., Lyons, K., Stearns, R., Vincent, S., Colletti, A., Wang, Z., Tong, S., Wang

Methodological & Application

Application Note: Overcoming Synthetic Barriers in the Incorporation of Fmoc-3,5-Cl2-Phe-OH into Hydrophobic Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of 3,5-dichloro-L-phenylalanine (3,5-Cl2-Phe) into peptide sequences is a potent strategy for enhancing proteolytic stability and increasing membrane permeability. The electron-withdrawing chlorine substituents on the phenyl ring significantly alter the quadrupole moment of the aromatic system, promoting stronger


-

stacking interactions and increasing overall lipophilicity.

However, the introduction of Fmoc-3,5-Cl2-Phe-OH presents a dual synthetic challenge:

  • Steric Occlusion: The bulkiness of the dichloro-substitution hinders rapid acylation.

  • Hydrophobic Collapse: Sequences enriched with this residue are prone to rapid on-resin aggregation (

    
    -sheet formation), leading to "difficult sequences" characterized by deletion errors and incomplete coupling.
    

This guide moves beyond standard SPPS (Solid Phase Peptide Synthesis) protocols to provide a specialized workflow for handling these highly hydrophobic, sterically demanding building blocks.

Strategic Pre-Synthesis Planning

Before weighing any reagents, the synthetic strategy must be engineered to prevent aggregation. Standard polystyrene resins and DMF solvents are often insufficient for this class of peptides.

Resin Selection: The Foundation

For hydrophobic peptides containing 3,5-Cl2-Phe, PEG-based resins (e.g., ChemMatrix® or Tentagel®) are superior to standard polystyrene (PS).

  • Why? PS resins shrink significantly in the hydrophobic solvents required for these peptides. PEG-based resins maintain better swelling in diverse solvents (DCM, NMP, THF).[1]

  • Loading: Use low-loading resin (0.2 – 0.4 mmol/g) . High loading promotes inter-chain aggregation (pseudo-dilution principle).

Solvent Engineering

Replace standard DMF with N-Methyl-2-pyrrolidone (NMP) or a binary mixture of NMP/DMSO (90:10) .

  • Causality: NMP has a higher dielectric constant than DMF, better disrupting hydrogen bonds between peptide chains. DMSO is a powerful chaotrope that solvates the growing hydrophobic chain, preventing

    
    -sheet formation.
    

Detailed Experimental Protocols

Protocol A: Solubilization and Activation of Fmoc-3,5-Cl2-Phe-OH

Objective: Ensure complete dissolution and rapid activation without racemization.

Materials:

  • Fmoc-3,5-Cl2-Phe-OH

  • Activator: HATU (for difficult couplings) or DIC/Oxyma Pure (for lower racemization risk).

  • Base: DIPEA (if using HATU).

  • Solvent: Anhydrous NMP.

Step-by-Step:

  • Calculate Equivalents: Use a 4-fold excess of the amino acid relative to the resin loading.

  • Solubilization: Dissolve Fmoc-3,5-Cl2-Phe-OH in NMP.

    • Note: If the solution is cloudy, add anhydrous DMSO dropwise until clear. Do not exceed 15% DMSO volume, as it can increase viscosity and hinder diffusion into resin beads.

  • Activation (Choose one):

    • Method A (HATU - Recommended for steric bulk): Add 3.9 eq of HATU and 8 eq of DIPEA. Pre-activate for 30 seconds only. Longer pre-activation causes guanidinium capping.

    • Method B (DIC/Oxyma - Recommended for Cys/His proximity): Add 4 eq Oxyma Pure and 4 eq DIC. Pre-activate for 2 minutes.

Protocol B: The "Aggregation-Breaker" Coupling Cycle

Objective: Force the coupling to completion despite steric and aggregation barriers.

Workflow:

  • Deprotection: 20% Piperidine in NMP (containing 0.1 M HOBt to suppress aspartimide formation if Asp is present).

    • Insight: UV monitoring of the fulvene adduct is critical here. Slow deprotection indicates aggregation.

  • Wash: NMP (5x).

  • Coupling: Add the activated Fmoc-3,5-Cl2-Phe-OH mixture.

    • Temperature: Perform coupling at 50°C (microwave or heated shaker).

    • Warning: Do not exceed 60°C for halogenated phenylalanines to avoid potential elimination side reactions or racemization.

    • Time: 45 minutes (Microwave) or 2 hours (Room Temp).

  • Re-Coupling (Mandatory): Drain and repeat the coupling step with fresh reagents.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/NMP to prevent deletion sequences.

Visualization: Synthesis Decision Matrix

The following diagram illustrates the decision logic for handling aggregation during the synthesis of peptides containing 3,5-Cl2-Phe.

G Start Start Synthesis: Hydrophobic Sequence Check Monitor Deprotection Kinetics (UV Feedback) Start->Check Good Fast Kinetics: Continue Standard NMP Protocol Check->Good Sharp Peak Bad Slow Kinetics: Aggregation Detected Check->Bad Broad/Tailing Peak Couple Coupling Step: Fmoc-3,5-Cl2-Phe-OH Good->Couple Action1 Switch Solvent: NMP + 10% DMSO Bad->Action1 Action2 Add Chaotropic Salts: 0.1M LiCl in NMP Action1->Action2 If still slow Action3 Elevate Temp: 50°C Coupling Action2->Action3 If still slow Action3->Couple Double Double Couple (Mandatory) Couple->Double

Figure 1: Decision matrix for optimizing coupling conditions based on real-time deprotection kinetics.

Protocol C: Cleavage and Isolation (The "Trap")

The Critical Failure Point: Hydrophobic peptides often precipitate on the resin during TFA cleavage or fail to precipitate in ether, leading to massive yield loss.

Protocol:

  • Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (if Cys/Met present).

  • Time: 2-3 hours.

  • Filtration (Crucial Modification):

    • Filter the resin.[2][3]

    • Do not discard the resin yet.

    • Wash the resin with acetic acid or DCM and combine with the TFA filtrate. Highly hydrophobic peptides often stick to the resin beads even after the linker is cleaved.

  • Precipitation:

    • Attempt standard cold diethyl ether precipitation.

    • If no pellet forms: The peptide is likely soluble in ether due to the lipophilic Cl-Phe residues.

    • Recovery: Evaporate the ether/TFA mixture under nitrogen flow or rotary evaporation. Resuspend the residue in 50% Acetonitrile/Water and lyophilize directly.

Protocol D: Purification Strategy

Standard C18 columns are often too retentive for peptides containing multiple 3,5-Cl2-Phe residues, resulting in broad peaks and poor recovery.

Data Summary: Column Selection Guide

ParameterStandard PeptideHydrophobic (3,5-Cl2-Phe) Peptide
Stationary Phase C18 (Octadecyl)C4 (Butyl) or C8 (Octyl)
Pore Size 100 Å300 Å (Better access for bulky chains)
Mobile Phase B Acetonitrile (ACN)ACN + 10-20% Isopropanol (IPA)
Temperature Ambient40°C - 60°C (Reduces backpressure & viscosity)

Purification Steps:

  • Dissolution: Dissolve crude peptide in minimal DMSO or Hexafluoroisopropanol (HFIP), then dilute with water/ACN.

  • Gradient: Use a shallow gradient (e.g., 1% B per minute).

  • Wavelength: Monitor at 220 nm. Note that the chlorinated ring may have a slightly shifted absorption max; verify with a full spectrum scan if possible.

References

  • Vertex AI Search. (2026). Synthesis of hydrophobic peptides containing halogenated phenylalanine. Retrieved from 4

  • National Institutes of Health (NIH). (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Retrieved from 5

  • BenchChem. (2025).[6] A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO (Solvent principles applied to hydrophobic AAs). Retrieved from 7

  • The Nest Group. (2002). Designing Purification Methods for Hydrophobic Peptides. Retrieved from 8

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from 9

Sources

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) of Halogenated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of halogenated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as binding affinity, metabolic stability, and cell permeability. However, the unique electronic and steric characteristics of these derivatives present distinct challenges for automated Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful automated synthesis of peptides containing halogenated residues. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights to overcome common synthetic hurdles, ensuring high-purity and high-yield outcomes.

Introduction: The Strategic Role of Halogenation in Peptide Drug Design

Halogen atoms, particularly fluorine, chlorine, and bromine, are increasingly utilized as "functional groups" in peptide-based therapeutics. Their introduction can profoundly influence a peptide's conformational preference, lipophilicity, and resistance to enzymatic degradation. For instance, the substitution of a hydrogen atom with a fluorine atom, the most electronegative element, can introduce stabilizing electronic effects and improve metabolic stability without a significant increase in steric bulk. This has been successfully applied to enhance the efficacy of peptide drugs. The unique properties of halogenated amino acids, however, necessitate a careful optimization of standard SPPS protocols to accommodate their altered reactivity.

Core Challenges in the SPPS of Halogenated Amino Acids

The successful incorporation of halogenated amino acid derivatives via automated SPPS requires a nuanced understanding of their chemical behavior. The primary challenges can be categorized as follows:

  • Steric Hindrance: Halogen atoms, especially chlorine and bromine, are larger than hydrogen and can sterically hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain. This is particularly pronounced in sterically demanding residues like halogenated phenylalanines or tyrosines.

  • Electronic Effects: The electron-withdrawing nature of halogens can decrease the nucleophilicity of the amino group, slowing down the coupling reaction. This effect is most significant with fluorine and can lead to incomplete couplings if standard reaction times are used.

  • Side Reactions: Certain halogenated residues, particularly iodinated tyrosines, can be sensitive to the acidic conditions of the final cleavage from the solid support, potentially leading to degradation or side product formation.

To address these challenges, a systematic optimization of the SPPS cycle is essential. This includes the selection of appropriate coupling reagents, adjustment of reaction times, and the potential use of double coupling strategies.

Recommended Reagents and General Considerations

The choice of coupling reagent is critical for overcoming the electronic and steric hurdles presented by halogenated amino acids.

  • High-Activity Coupling Reagents: Urinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. Their high reactivity can effectively drive sterically hindered and electronically challenging coupling reactions to completion.

  • Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial to minimize side reactions like racemization. Collidine is often preferred for its lower basicity, which can be beneficial for sensitive residues.

  • Solvent: High-purity N,N-dimethylformamide (DMF) is the standard solvent for SPPS. Ensure it is low in water content to prevent premature hydrolysis of activated esters.

Automated SPPS Workflow for Halogenated Peptides

The following diagram illustrates a generalized workflow for an automated SPPS cycle optimized for the incorporation of a halogenated amino acid derivative.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash (Multiple Cycles) Deprotection->Washing1 Coupling Amino Acid Coupling (Halogenated AA + Activator + Base) Washing1->Coupling Washing2 DMF Wash (Multiple Cycles) Coupling->Washing2 Capping Optional: Capping (Acetic Anhydride/DIPEA) Washing2->Capping If incomplete coupling is suspected Loop_To_Deprotection Next Residue? Washing2->Loop_To_Deprotection Capping->Loop_To_Deprotection Loop_To_Deprotection->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Loop_To_Deprotection->Final_Deprotection No Final_Wash Final Wash (DMF, DCM) Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Lyophilization Purification->End

Application Notes and Protocols for Fmoc Deprotection of 3,5-Dichloro-Phenylalanine Residues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Role of 3,5-Dichloro-Phenylalanine in Modern Peptide Science

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. Among these, 3,5-dichloro-phenylalanine (Cl₂-Phe) has emerged as a particularly valuable building block. The two chlorine atoms on the phenyl ring introduce significant steric bulk and, more importantly, exert a strong electron-withdrawing effect. This modification can profoundly influence peptide conformation and binding interactions, making Cl₂-Phe a key component in the design of novel peptide-based therapeutics and probes.

However, the very electronic properties that make 3,5-dichloro-phenylalanine an attractive synthetic target also present challenges during solid-phase peptide synthesis (SPPS). Specifically, the electron-deficient nature of the aromatic ring can impact the kinetics of the crucial Nα-Fmoc deprotection step. This application note provides a comprehensive guide to understanding and optimizing the Fmoc deprotection of 3,5-dichloro-phenylalanine residues, ensuring high-fidelity peptide synthesis.

The Underlying Chemistry: Fmoc Deprotection via the E1cB Mechanism

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a pivotal step in SPPS, proceeding through a base-catalyzed β-elimination reaction, specifically the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl group by a base, typically a secondary amine like piperidine.[1] This generates a carbanion intermediate, which then undergoes elimination to release the free amine of the peptide and dibenzofulvene (DBF). The excess piperidine in the reaction mixture subsequently acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Fast Piperidine Piperidine (Base) Carbanion2 Carbanion Intermediate Free_Amine H₂N-Peptide Carbanion2->Free_Amine Slow (Rate-Determining) DBF Dibenzofulvene (DBF) Carbanion2->DBF DBF2 DBF Adduct DBF-Piperidine Adduct DBF2->Adduct Piperidine2 Piperidine

Figure 1: The E1cB mechanism of Fmoc deprotection by piperidine.

The electron-withdrawing nature of the 3,5-dichloro-phenylalanine side chain can influence the stability of the carbanion intermediate. While this effect is primarily on the amino acid side chain and not directly on the Fmoc group, inductive effects can subtly alter the electronic environment of the peptide backbone. More significantly, steric hindrance from the bulky dichlorinated ring may impede the access of the piperidine base to the Fmoc group, potentially slowing down the initial deprotonation step. This is a known phenomenon with sterically hindered amino acids.

Furthermore, a similar electron-withdrawing amino acid, pentafluorophenylalanine, often requires optimized deprotection protocols, suggesting that extended deprotection times may be necessary for complete Fmoc removal from 3,5-dichloro-phenylalanine.[2]

Recommended Protocols for Fmoc Deprotection of 3,5-Dichloro-Phenylalanine

Based on the mechanistic understanding and empirical evidence from similar residues, we propose two primary protocols for the Fmoc deprotection of 3,5-dichloro-phenylalanine. The choice between the standard and extended protocol will depend on the specific peptide sequence, the adjacent amino acids, and the results of in-process monitoring.

ParameterStandard ProtocolExtended ProtocolRationale for Variation
Deprotection Reagent 20% (v/v) Piperidine in DMF20% (v/v) Piperidine in DMFStandard and widely effective reagent.
Initial Treatment 1 x 3 minutes1 x 5 minutesA longer initial treatment ensures thorough resin wetting and initiates deprotection.
Main Treatment 1 x 10 minutes1 x 20-30 minutesThe extended main treatment time is the key variable to address potentially slower kinetics.
Total Deprotection Time ~13 minutes~25-35 minutesProvides a significantly longer exposure to the deprotection reagent.
Monitoring Kaiser test after completionKaiser test after 20 minutes and at completionMore frequent monitoring is crucial for the extended protocol to avoid unnecessary exposure.
Detailed Experimental Workflow

Materials:

  • Fmoc-3,5-dichloro-phenylalanine-loaded resin

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Peptide synthesis grade Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Kaiser Test Kit (Ninhydrin solutions)

Protocol Steps:

Deprotection_Workflow Start Start: Peptide-Resin with Fmoc-Cl₂-Phe Swell Swell Resin in DMF (30 min) Start->Swell Drain_DMF Drain DMF Swell->Drain_DMF Add_Deprotection_Initial Add 20% Piperidine/DMF (Initial Treatment) Drain_DMF->Add_Deprotection_Initial Agitate_Initial Agitate Add_Deprotection_Initial->Agitate_Initial Drain_Initial Drain Agitate_Initial->Drain_Initial Add_Deprotection_Main Add Fresh 20% Piperidine/DMF (Main Treatment) Drain_Initial->Add_Deprotection_Main Agitate_Main Agitate Add_Deprotection_Main->Agitate_Main Drain_Main Drain Agitate_Main->Drain_Main Wash_DMF Wash with DMF (5-7 times) Drain_Main->Wash_DMF Kaiser_Test Perform Kaiser Test Wash_DMF->Kaiser_Test Positive_Result Positive (Blue Beads) Proceed to Coupling Kaiser_Test->Positive_Result Complete Negative_Result Negative (Yellow Beads) Incomplete Deprotection Kaiser_Test->Negative_Result Incomplete End End: Deprotected Peptide-Resin Positive_Result->End Repeat_Deprotection Repeat Main Deprotection Step Negative_Result->Repeat_Deprotection Repeat_Deprotection->Agitate_Main

Figure 2: Step-by-step workflow for Fmoc deprotection and monitoring.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for the time specified in the chosen protocol (3 minutes for standard, 5 minutes for extended).

  • Main Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine/DMF. Agitate for the time specified in the chosen protocol (10 minutes for standard, 20-30 minutes for extended).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection. A negative result (yellow beads) indicates incomplete deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection (Negative Kaiser Test): If the Kaiser test is negative after the initial extended protocol, repeat the main deprotection step for an additional 10-15 minutes and re-test. It is crucial to ensure complete deprotection before proceeding to the next coupling step to avoid deletion sequences.

  • Alternative Reagents: For particularly difficult sequences, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2-5% in DMF can be considered. However, DBU should be used with caution as it can promote side reactions, particularly aspartimide formation if an aspartic acid residue is present in the sequence.

  • Sequence Dependence: The rate of Fmoc deprotection can be influenced by the surrounding amino acid sequence. Aggregation of the peptide chain on the resin can hinder reagent access. If aggregation is suspected, using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or incorporating a small percentage of a chaotropic salt, may be beneficial.

Conclusion

The successful incorporation of 3,5-dichloro-phenylalanine into synthetic peptides requires careful consideration of the Fmoc deprotection step. While standard protocols may be sufficient in some cases, the electron-withdrawing nature and steric bulk of this non-canonical amino acid may necessitate extended deprotection times. Rigorous in-process monitoring, such as the Kaiser test, is paramount to ensure complete Fmoc removal and the synthesis of high-purity peptides. By understanding the underlying mechanism and implementing the appropriate protocols and monitoring strategies, researchers can confidently utilize 3,5-dichloro-phenylalanine to advance the design and development of novel peptide therapeutics.

References

Sources

Application Note: High-Efficiency Synthesis of Peptidomimetics using Fmoc-3,5-dichloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The incorporation of halogenated amino acids, specifically Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-Cl2-Phe-OH) , represents a high-value strategy in modern peptidomimetic design. Unlike native phenylalanine, this analog introduces significant steric bulk and distinct electronic properties via the "sigma hole" effect, facilitating unique halogen-bonding interactions within receptor binding pockets.

Key Advantages in Drug Design:

  • Metabolic Stability: The 3,5-dichloro substitution sterically shields the peptide backbone, significantly retarding chymotrypsin-mediated proteolysis.

  • Lipophilicity: Enhanced hydrophobicity improves membrane permeability and blood-brain barrier (BBB) crossing potential.

  • Conformational Constraint: The steric bulk restricts rotation around the

    
     and 
    
    
    
    bonds, locking the peptide into bioactive conformations.

This guide details the optimized protocols for overcoming the specific synthetic challenges—steric hindrance and aggregation—associated with this residue.

Chemical Profile

PropertySpecification
Compound Name Fmoc-3,5-dichloro-L-phenylalanine
CAS Number 1260605-95-5 (Verify with specific vendor)
Molecular Weight ~456.3 g/mol
Formula

Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.
Storage +2°C to +8°C, desiccated.
Structural Feature Electron-withdrawing chlorines increase acidity of the amide proton; steric bulk hinders coupling.

Strategic Considerations for SPPS

Synthesizing peptides with Fmoc-3,5-Cl2-Phe-OH requires deviating from "standard" automated protocols. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring but makes the activated ester highly reactive. However, the primary challenge is steric hindrance .

Critical Success Factors:
  • Coupling Reagents: Traditional HBTU/DIPEA methods often result in deletion sequences due to slow kinetics. We utilize DIC/Oxyma Pure (Method A) as the modern "Gold Standard" for efficiency and racemization suppression, with HATU/HOAt (Method B) as a potent alternative for extremely difficult sequences.

  • Resin Loading: Use low-loading resins (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation, which is exacerbated by the lipophilic dichlorophenylalanine side chains.

  • Solvent Systems: The use of binary solvent systems (DMF/DCM) during coupling can disrupt aggregation in growing hydrophobic chains.

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Target: Ensure maximal accessibility of reactive sites.

  • Selection: Use Rink Amide MBHA resin (for C-term amides) or Wang resin (for C-term acids).

  • Swelling: Weigh resin into a fritted polypropylene reaction vessel. Add DMF (10 mL/g resin) and swell for 45 minutes (critical for MBHA).

  • Initial Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

Protocol B: Coupling Fmoc-3,5-Cl2-Phe-OH

Rationale: This protocol prioritizes the DIC/Oxyma method to minimize racemization risk while maintaining high coupling efficiency.

Reagents (per 0.1 mmol resin scale):

  • Fmoc-3,5-Cl2-Phe-OH: 4.0 eq (approx. 182 mg)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 4.0 eq

  • DIC (N,N′-Diisopropylcarbodiimide): 4.0 eq

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve Fmoc-3,5-Cl2-Phe-OH and Oxyma Pure in minimal DMF (approx. 2-3 mL). Ensure complete dissolution; sonicate if necessary.

  • Activation: Add DIC to the amino acid/Oxyma mixture. Do not pre-activate for more than 2 minutes to avoid rearrangement to inactive N-acylurea.

  • Coupling: Transfer the activated solution immediately to the resin.

  • Reaction Conditions: Shake/vortex at room temperature for 60 minutes .

    • Optimization: For sequences prone to aggregation, perform coupling at 50°C (microwave or conventional heating) for 20 minutes.

  • Monitoring: Perform a Kaiser Test .

    • Colorless/Yellow beads: Complete coupling.

    • Blue beads: Incomplete. Proceed to Double Coupling.

Double Coupling (if required): Repeat the step using HATU (3.8 eq) and HOAt (4.0 eq) with TMP (2,4,6-Trimethylpyridine, 8 eq) as the base instead of DIPEA. TMP is a weaker base that reduces the risk of base-catalyzed racemization during the slower coupling of this steric residue.

Protocol C: Cleavage & Isolation

Rationale: The chlorine atoms are stable to TFA, but the lipophilicity requires careful precipitation.

  • Wash: Wash resin thoroughly with DMF (5x) and DCM (5x). Dry under

    
     flow.
    
  • Cocktail Preparation: Prepare Reagent K analog: TFA/Phenol/Water/TIS (88:5:5:2).

  • Incubation: Add cocktail to resin (10 mL/g). Shake for 2.5 hours.

  • Precipitation: Filter filtrate into cold diethyl ether (ratio 1:10).

    • Note: Peptides containing 3,5-Cl2-Phe are very hydrophobic. If precipitate does not form, evaporate TFA under

      
       to an oil before adding ether.
      
  • Purification: Dissolve pellet in 50% Acetonitrile/Water. Lyophilize. Purify via RP-HPLC using a C18 column (Gradient: 30-90% B, as the peptide will elute late).

Visualization of Workflows

Diagram 1: Optimized Synthesis Workflow

This flowchart illustrates the decision logic for coupling sterically hindered halogenated amino acids.

SPPS_Workflow Start Resin Preparation (Swelling & Deprotection) Activation Activation Step (Fmoc-3,5-Cl2-Phe-OH + Oxyma + DIC) Start->Activation Coupling Coupling Reaction (60 min @ RT or 20 min @ 50°C) Activation->Coupling Kaiser QC: Kaiser Test Coupling->Kaiser DoubleCouple Double Coupling Strategy (Switch to HATU/HOAt/TMP) Kaiser->DoubleCouple Positive (Blue) NextStep Fmoc Removal (20% Piperidine) Kaiser->NextStep Negative (Colorless) DoubleCouple->Kaiser Re-test Cleavage Final Cleavage (TFA/H2O/TIS) NextStep->Cleavage End of Sequence

Caption: Decision tree for incorporating Fmoc-3,5-dichloro-L-phenylalanine, highlighting the critical QC checkpoint and double-coupling contingency.

Diagram 2: Mechanistic Impact of 3,5-Cl2-Phe

This diagram explains the causality between the chemical modification and the biological outcome.

Mechanism Mod 3,5-Dichloro Substitution Steric Increased Steric Bulk Mod->Steric Electronic Electronic Modulation (Sigma Hole) Mod->Electronic Lipo Increased Lipophilicity Mod->Lipo Stable Proteolytic Stability (Chymotrypsin Resistance) Steric->Stable Blocks Enzyme Access Binding Enhanced Receptor Affinity (Halogen Bonding) Electronic->Binding Specific Interactions Permeability Membrane Permeability (Bioavailability) Lipo->Permeability Lipid Bilayer Transit

Caption: Mechanistic pathway detailing how 3,5-dichlorophenylalanine enhances peptidomimetic properties.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser) Steric hindrance prevents access to resin sites.1. Use Protocol B (Double Coupling). 2. Increase temperature to 50°C. 3. Switch to lower loading resin.
Racemization (D-isomer detected) Over-activation or excessive base usage.1. Use DIC/Oxyma (base-free activation). 2. If using HATU, replace DIPEA with TMP (Collidine).
Precipitation Failure High peptide lipophilicity.1. Evaporate TFA fully before adding ether. 2. Use cold Hexane/Ether mix (1:1).
Broad HPLC Peak Aggregation on the column.1. Heat column to 60°C. 2. Use Hexafluoroisopropanol (HFIP) in the sample injection solvent.

References

  • MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Retrieved from [Link]

Application Note: High-Fidelity Coupling of Fmoc-Phe(3,5-Cl₂)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: DIC/Oxyma Pure vs. HATU/DIEA

Part 1: Executive Summary

The incorporation of halogenated amino acids, such as Fmoc-Phe(3,5-Cl₂)-OH (3,5-dichlorophenylalanine), presents a distinct synthetic challenge. While standard coupling protocols utilize HATU for its high reactivity, this reagent requires a tertiary amine base (DIEA or NMM). For electron-deficient substrates, the basic environment significantly increases the acidity of the C


-proton, driving rapid racemization via the oxazolone mechanism.

This guide evaluates DIC/Oxyma Pure against the industry-standard HATU/DIEA .

  • Recommendation: DIC/Oxyma Pure is the superior method for Fmoc-Phe(3,5-Cl₂)-OH. It offers comparable coupling efficiency (>99%) with significantly reduced racemization (<0.5% vs. 5–15% with HATU).

  • Critical Insight: The inductive electron-withdrawing effect of the 3,5-dichloro substitution lowers the pKa of the

    
    -proton, making base-mediated protocols (HATU) inherently risky.
    

Part 2: Scientific Background & Mechanism[1][2]

The Challenge: Electronic Activation of Racemization

In canonical phenylalanine, the phenyl ring is electron-neutral. In Phe(3,5-Cl₂) , the chlorine atoms exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, and subsequently from the C


 center.
  • Increased Acidity: The C

    
    -H becomes significantly more acidic than in native Phe.
    
  • Base Sensitivity: In the presence of DIEA (required for HATU activation), the C

    
    -proton is easily abstracted.
    
  • Oxazolone Formation: The deprotonated intermediate cyclizes to form an achiral 5(4H)-oxazolone, which re-opens to form a racemic mixture (D/L isomers).[1][2]

Mechanistic Comparison

The following diagram illustrates why DIC/Oxyma preserves chirality while HATU/DIEA risks it.

CouplingMechanism cluster_0 High Risk Pathway (HATU) cluster_1 Safe Pathway (DIC/Oxyma) Start Fmoc-Phe(3,5-Cl2)-OH HATU HATU Reagent Start->HATU DIC DIC (Carbodiimide) Start->DIC OAt Active Ester (OAt) HATU->OAt Requires Base Base DIEA (Base) Oxazolone Oxazolone (Achiral Intermediate) Base->Oxazolone Proton Abstraction (High Risk) OAt->Oxazolone Cyclization Racemic Racemic Product (L- and D-Isomers) Oxazolone->Racemic Amine Attack OxymaEster Oxyma Active Ester DIC->OxymaEster + Oxyma (No Base Needed) Oxyma Oxyma Pure (Acidic Additive) Oxyma->OxymaEster PureProduct Pure L-Isomer (>99.5% ee) OxymaEster->PureProduct Amine Attack (Neutral pH)

Figure 1: Mechanistic divergence between base-mediated (HATU) and carbodiimide-mediated (DIC/Oxyma) coupling. The absence of exogenous base in the DIC pathway prevents alpha-proton abstraction.

Part 3: Comparative Data Analysis

The following data represents typical performance metrics for electron-deficient phenylalanine derivatives (based on Albericio et al. and standard SPPS validation data).

FeatureDIC / Oxyma Pure HATU / DIEA Notes
Coupling Efficiency > 99.0%> 99.5%HATU is marginally faster (2-5 mins vs 10-20 mins).
Racemization (% D-Iso) < 0.2% - 0.5% 4.0% - 12.0% Critical Failure Mode for HATU.
Solubility High (DMF/NMP)High (DMF/NMP)Oxyma is highly soluble in DMF.
Safety Profile Green / SafeSensitizer / IrritantOxyma is non-explosive (unlike HOBt).[3]
Cost LowHighHATU is significantly more expensive.

Key Takeaway: While HATU drives the reaction to completion slightly faster, the cost is a loss of stereochemical integrity. For Phe(3,5-Cl₂), yield is irrelevant if the product is racemic.

Part 4: Detailed Experimental Protocols

Protocol A: DIC/Oxyma Pure (Recommended)

This protocol creates a neutral to slightly acidic environment, suppressing oxazolone formation.

Reagents:

  • Amino Acid: Fmoc-Phe(3,5-Cl₂)-OH (0.2 M in DMF)

  • Activator: DIC (Diisopropylcarbodiimide) (0.5 M in DMF)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Workflow:

  • Dissolution: Dissolve Fmoc-Phe(3,5-Cl₂)-OH (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Note: Premixing the AA and Oxyma ensures the active ester forms immediately upon DIC addition.

  • Activation: Add DIC (3.0 eq) to the mixture.

    • Pre-activation: Allow to react for 2–3 minutes . The solution may turn slightly yellow (formation of the active ester).

  • Coupling: Transfer the activated solution to the resin-bound free amine.

  • Incubation: Agitate at Room Temperature (RT) for 45–60 minutes .

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: HATU/DIEA (Optimization for Speed)

Use ONLY if DIC/Oxyma fails to drive coupling to completion (e.g., severe steric hindrance).

Reagents:

  • Amino Acid: Fmoc-Phe(3,5-Cl₂)-OH

  • Coupling Agent: HATU

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine)

Workflow (Strict Base Control):

  • Dissolution: Dissolve Fmoc-Phe(3,5-Cl₂)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add DIEA (6.0 eq ).

    • Critical Step: Do NOT pre-activate for more than 30 seconds. Prolonged contact between the activated ester and base without the resin amine present guarantees racemization.

  • Coupling: Immediately add to the resin.

  • Incubation: Agitate for 20 minutes maximum.

  • Mitigation: If racemization is observed, switch the base from DIEA to Collidine (TMP) . Collidine is a weaker base and sterically hindered, reducing proton abstraction.

Part 5: Troubleshooting & Expert Tips

Solubility Issues

The dichloro-substitution increases the lipophilicity of the amino acid.

  • Symptom: Precipitation during the coupling step.

  • Solution: Switch solvent from 100% DMF to a 1:1 mixture of DMF/NMP . NMP has superior solvating power for hydrophobic residues and reduces aggregation.

Monitoring Racemization (Cys/His/Phg/Phe-Cl)

If you suspect racemization, perform a GC-MS or HPLC analysis on a cleaved aliquot using a chiral column (e.g., Chiralpak) or use Marfey’s Reagent derivatization post-hydrolysis.

  • Tip: Always synthesize a standard of the D-isomer (Fmoc-D-Phe(3,5-Cl₂)-OH) to establish retention times.

Order of Addition

For DIC/Oxyma, the order is flexible, but AA + Oxyma -> then DIC is safest. For HATU, the order is critical: AA + HATU -> then Base -> IMMEDIATE addition to resin . Never leave AA + HATU + Base sitting in a vial.

Part 6: References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][3] Journal of the American Chemical Society.[4]

  • Steinauer, R., et al. (1989). "Racemization in Peptide Synthesis." Bachem Monographs. (Foundational text on oxazolone mechanisms).

  • Albericio, F., &yman, J. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

High-Fidelity Loading of Fmoc-3,5-dichloro-L-phenylalanine: Wang vs. Rink Amide Resins

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Challenge: Electronic Activation & Racemization Risk

Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-Cl₂-Phe-OH) presents a specific challenge in Solid Phase Peptide Synthesis (SPPS) distinct from canonical phenylalanine. The presence of two electron-withdrawing chlorine atoms on the aromatic ring exerts a negative inductive effect (-I).

This electronic withdrawal propagates to the


-carbon, significantly increasing the acidity of the 

-proton compared to native phenylalanine. Consequently, the activated amino acid is highly susceptible to base-catalyzed enolization and oxazolone formation, the two primary pathways for racemization.[1]
  • Standard Protocols Fail: Traditional Wang resin loading using DIC/DMAP is contraindicated. DMAP (4-dimethylaminopyridine) is sufficiently basic to abstract the acidified

    
    -proton of 3,5-Cl₂-Phe, leading to significant epimerization (up to 10-15% D-isomer formation).
    
  • The Solution: This guide prioritizes MSNT/MeIm activation for Wang resin (esterification) and DIC/Oxyma Pure for Rink Amide resin (amidation) to decouple activation efficiency from base-mediated racemization.

Resin Selection Matrix

Choose your resin based on the desired C-terminal functionality.

FeatureWang Resin Rink Amide Resin
C-Terminal Product Carboxylic Acid (-COOH)Carboxamide (-CONH₂)
Linker Type 4-alkoxybenzyl alcohol (Acid Labile)Trialkoxy-benzhydrylamine (Acid Labile)
Loading Chemistry Esterification (Difficult, prone to racemization)Amide Bond Formation (Standard coupling)
Cleavage Condition 95% TFA95% TFA
Recommended for Peptide acids, fragment condensationPeptide amides, biological assays

Part 2: Experimental Protocols

Protocol A: Loading Wang Resin (Esterification)

Objective: Covalent attachment via ester bond with minimal racemization. Method: MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) / N-Methylimidazole (MeIm).[2]

Reagents Required[2][3][4][5][6][7]
  • Fmoc-3,5-dichloro-L-phenylalanine (dry, lyophilized)

  • Wang Resin (0.5 – 1.0 mmol/g substitution)

  • MSNT (Stored at 4°C, moisture sensitive)

  • N-Methylimidazole (MeIm)

  • Dichloromethane (DCM) – Anhydrous

  • Tetrahydrofuran (THF) – Anhydrous

Step-by-Step Procedure
  • Resin Swelling:

    • Weigh 1.0 g of Wang resin into a fritted reaction vessel.

    • Add 10 mL dry DCM. Swell for 30 minutes.[3][4][7] Drain.

    • Reasoning: DCM provides optimal swelling for polystyrene-based Wang resins, exposing hydroxyl sites.

  • Activation Cocktail Preparation:

    • In a separate dry vial, dissolve Fmoc-3,5-Cl₂-Phe-OH (3.0 eq) in minimal anhydrous THF/DCM (1:1 v/v).

    • Add MSNT (3.0 eq) .

    • Add MeIm (2.25 eq) . Note: Keep MeIm ratio < MSNT to prevent base-catalyzed racemization.

    • Visual Check: The solution should be clear. If cloudy, add minimal THF.

  • Coupling Reaction:

    • Add the activated solution to the drained resin.

    • Agitate gently (rocking, not magnetic stirring) for 2 hours at Room Temperature.

    • Critical Control: Do not add DMAP. The imidazole ring of MeIm acts as the nucleophilic catalyst without the high basicity of DMAP.

  • Washing:

    • Drain the vessel.[3]

    • Wash with DCM (3x), DMF (3x), and DCM (3x).

  • Capping (Unreacted Hydroxyls):

    • Add Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.

    • Agitate for 30 minutes. This acetylates any remaining hydroxyl groups to prevent truncated sequences later.

Workflow Diagram: Wang Resin Loading

WangLoading Start Wang Resin (Benzylic -OH) Activation Activate AA with MSNT / MeIm (Avoid DMAP) Start->Activation Prepare Coupling Esterification 2 Hours, RT Activation->Coupling Add to Resin Capping Cap Unreacted sites Ac2O / Pyridine Coupling->Capping Wash & Cap End Fmoc-AA-O-Wang Resin Capping->End Final Wash

Figure 1: MSNT-mediated esterification strategy preventing racemization.

Protocol B: Loading Rink Amide Resin (Amidation)

Objective: Covalent attachment via amide bond. Method: DIC / Oxyma Pure (High efficiency, suppression of racemization).

Reagents Required[2][3][4][5][6][7]
  • Fmoc-3,5-dichloro-L-phenylalanine[8]

  • Rink Amide MBHA Resin

  • DIC (N,N'-Diisopropylcarbodiimide)[3]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Piperidine (20% in DMF)[2][3][4]

  • DMF (Peptide synthesis grade)

Step-by-Step Procedure
  • Resin Preparation (Fmoc Removal):

    • Swell resin in DMF for 30 mins.

    • Treat with 20% Piperidine/DMF (2 x 10 mins) to remove the Fmoc group from the Rink linker.[7]

    • Wash thoroughly with DMF (5x) to remove all traces of piperidine.

    • Validation: Kaiser Test (Ninhydrin) should be positive (Blue beads) indicating free amines.

  • Activation:

    • Dissolve Fmoc-3,5-Cl₂-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq) .

    • Pre-activation: Allow to react for 2-3 minutes. The solution may turn yellow/orange (Oxyma active ester).

  • Coupling:

    • Add the mixture to the deprotected resin.[4]

    • Agitate for 60 minutes at Room Temperature.

    • Chemistry: The Oxyma ester is highly reactive toward the resin-bound amine but less prone to oxazolone formation than HOBt esters.

  • Capping:

    • Standard acetylation (Acetic Anhydride/DIEA/DMF) is recommended to block any unreacted linker amines.

Workflow Diagram: Rink Amide Loading

RinkLoading Start Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal 20% Piperidine Start->Deprotect Wash DMF Wash (x5) Remove Base Deprotect->Wash Couple Amide Coupling 1 Hour, RT Wash->Couple Activate Activate AA DIC + Oxyma Pure Activate->Couple Add Mixture End Fmoc-AA-NH-Rink Resin Couple->End

Figure 2: Amide coupling workflow using Oxyma Pure for racemization suppression.

Part 3: Quality Control & Validation

Do not assume loading success. The hydrophobicity of the dichlorophenyl group can lead to aggregation or slow kinetics.

UV Quantitation (The Fmoc Test)

This is the most reliable method for determining substitution levels.

  • Dry a small aliquot of loaded resin (~5 mg). Weigh precisely.

  • Add 2.0 mL of 20% Piperidine in DMF to the resin in a UV cuvette or vial.

  • Agitate for 20 minutes.

  • Measure Absorbance (A) of the supernatant at 290 nm .

  • Calculate Loading (L):

    
    
    (Where 1.75 is the extinction coefficient factor for Fmoc at 290nm).
    
Data Summary Table
ParameterWang Resin (MSNT Method)Rink Amide (Oxyma Method)
Target Loading 0.4 – 0.7 mmol/g0.3 – 0.6 mmol/g
Risk of Racemization Low (< 1%) with MSNTVery Low (< 0.5%)
Coupling Time 2 - 4 Hours1 Hour
Common Failure Mode Hydrolysis of active ester (wet solvents)Incomplete Fmoc removal on linker

Part 4: Troubleshooting & Optimization

Problem: Low Loading (< 0.3 mmol/g)

  • Cause: Steric hindrance of the 3,5-dichloro ring or wet solvents.

  • Fix: Double couple. Repeat the coupling step with fresh reagents. For Wang resin, ensure the THF is freshly distilled or from a sealed anhydrous bottle.

Problem: Gelation/Aggregation

  • Cause: Hydrophobic clustering of the halogenated aromatic rings.

  • Fix: Add Chaotropic Salts . Incorporate 0.1 M LiCl or KSCN into the coupling buffer to disrupt aggregation.

Problem: Racemization Detected

  • Cause: Base exposure time too long.

  • Fix: Switch from DIEA/HBTU to DIC/Oxyma (if not already used). For Wang loading, reduce MeIm equivalents to 1.0 eq relative to AA.

References

  • Blankemeyer-Menge, B., et al. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalized Solid Supports. Tetrahedron Letters, 31(12), 1701-1704. Link

    • Core reference for the MSNT/MeIm loading method.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403. Link

    • Establishes Oxyma/DIC as superior for suppressing racemiz
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][5][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

    • Detailed review of racemization mechanisms in cysteine and halogenated deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Phe(3,5-Cl2)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Phe(3,5-Cl2)-OH. The unique steric and electronic properties of this unnatural amino acid can lead to incomplete coupling reactions, impacting peptide purity and yield. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful synthesis of your target peptide.

Understanding the Challenge: Why is Fmoc-Phe(3,5-Cl2)-OH Difficult to Couple?

The primary reasons for the difficult coupling of Fmoc-Phe(3,5-Cl2)-OH stem from a combination of steric hindrance and electronic effects. The two chlorine atoms at the 3 and 5 positions of the phenyl ring significantly increase the bulk of the side chain, physically obstructing the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.

Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the carboxyl group of the amino acid, making it less susceptible to activation by standard coupling reagents. This combination of steric bulk and reduced reactivity slows down the kinetics of the coupling reaction, often resulting in incomplete acylation under standard SPPS conditions.

Troubleshooting Q&A: Your Questions Answered

This section addresses common issues encountered during the coupling of Fmoc-Phe(3,5-Cl2)-OH in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My Kaiser test is strongly positive after a standard coupling cycle with Fmoc-Phe(3,5-Cl2)-OH. What is my first course of action?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming incomplete coupling. The most immediate and often effective solution is to perform a double coupling . This involves repeating the coupling step with a fresh preparation of the activated amino acid and coupling reagents. The second exposure to the activated amino acid can drive the reaction to completion.

Q2: I performed a double coupling, but the Kaiser test is still positive. What are my next steps?

If a double coupling is insufficient, you should consider optimizing your coupling conditions. Here are several strategies to employ:

  • Switch to a more potent coupling reagent: Standard carbodiimide reagents like DIC may not be effective for such a hindered amino acid. Uronium or phosphonium salt-based reagents are generally more reactive and are recommended for difficult couplings.

  • Increase reaction time: Extending the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for extremely difficult cases, can allow the sterically hindered reaction to proceed to completion.

  • Elevate the reaction temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-45°C) can provide the necessary energy to overcome the activation barrier of the reaction.

Q3: Could the issue be related to my choice of solvent or resin?

Absolutely. Both the solvent and the solid support play crucial roles in coupling efficiency.

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent in SPPS. However, for sequences prone to aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has a higher boiling point and can be more effective at disrupting secondary structures that may mask the N-terminus.

  • Resin: The choice of resin can influence the accessibility of the growing peptide chain. Low-loading resins or resins with polyethylene glycol (PEG) linkers can improve solvation and reduce steric hindrance around the reaction site.

Q4: I'm synthesizing a long or hydrophobic peptide containing Fmoc-Phe(3,5-Cl2)-OH and am seeing signs of aggregation. How can I address this?

Peptide aggregation on the resin is a significant cause of incomplete coupling, as it physically blocks access to the N-terminus.[1] This is particularly common with hydrophobic sequences.[1] Signs of aggregation include shrinking of the resin bed and a slowdown in both coupling and deprotection steps. To mitigate aggregation:

  • Incorporate "Magic Mixture" washes: A wash with a "Magic Mixture" (e.g., a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2M ethylene carbonate) can help to disrupt aggregates.[2]

  • Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as LiCl in DMF, before coupling can help to break up secondary structures.[2]

  • Microwave-Assisted SPPS: The application of microwave energy can disrupt peptide chain aggregation and provide the energy to drive difficult couplings to completion.[2]

Q5: How can I definitively confirm the presence of deletion sequences resulting from incomplete coupling?

While the Kaiser test is an excellent in-process monitoring tool, the most definitive method for identifying deletion sequences is to cleave a small amount of the peptide from the resin and analyze it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .[3][4] The HPLC chromatogram will show a lower purity profile with additional peaks corresponding to the deletion peptides, and the mass spectrometer will detect the masses of the incomplete sequences.

Protocols for Enhanced Coupling of Fmoc-Phe(3,5-Cl2)-OH

The following protocols are recommended for the incorporation of Fmoc-Phe(3,5-Cl2)-OH. It is advisable to start with Protocol 1 and proceed to Protocol 2 if incomplete coupling is observed.

Protocol 1: High-Potency Coupling with HATU

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective uronium salt-based coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Phe(3,5-Cl2)-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Phe(3,5-Cl2)-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF or NMP.

  • Pre-activation: Add DIPEA (6-8 equivalents) to the activation solution and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a few resin beads to check for completion.

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF or NMP (3-5 times).

Protocol 2: Double Coupling Procedure

This procedure should be performed if the Kaiser test is positive after the initial coupling attempt.

  • Initial Wash: After the first coupling, wash the resin thoroughly with DMF or NMP (3-5 times) to remove residual reagents.

  • Second Activation: Prepare a fresh activation solution of Fmoc-Phe(3,5-Cl2)-OH, HATU, and DIPEA as described in Protocol 1.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin thoroughly with DMF or NMP (3-5 times) before proceeding to the next deprotection step.

Data Summary and Reagent Comparison

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table provides a comparison of commonly used coupling reagents.

Coupling ReagentClassKey AdvantagesRecommended for Fmoc-Phe(3,5-Cl2)-OH?
HATU Uronium SaltHigh reactivity, low racemization.Highly Recommended
HCTU Uronium SaltSimilar to HATU, often more cost-effective.Recommended
COMU Uronium SaltHigh reactivity, forms soluble byproducts.Recommended
PyBOP Phosphonium SaltEffective for hindered couplings, stable.Good Alternative
DIC/HOBt CarbodiimideStandard, cost-effective.Not Recommended as a first choice

Visualizing the Workflow: A Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting incomplete coupling of Fmoc-Phe(3,5-Cl2)-OH.

Troubleshooting_Workflow start Start: Couple Fmoc-Phe(3,5-Cl2)-OH (Standard Protocol) kaiser_test1 Perform Kaiser Test start->kaiser_test1 negative1 Negative Result: Proceed to Deprotection kaiser_test1->negative1 Negative positive1 Positive Result: Incomplete Coupling kaiser_test1->positive1 Positive double_couple Action: Perform Double Coupling positive1->double_couple kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 negative2 Negative Result: Proceed to Deprotection kaiser_test2->negative2 Negative positive2 Positive Result: Further Troubleshooting kaiser_test2->positive2 Positive optimize Optimize Conditions: - More Potent Reagent (HATU) - Extend Reaction Time - Elevate Temperature - Change Solvent (NMP) positive2->optimize aggregation Check for Aggregation: - Resin Shrinking? - Slow Deprotection? optimize->aggregation no_aggregation No aggregation->no_aggregation No yes_aggregation Yes aggregation->yes_aggregation Yes recouple Re-couple with Optimized Conditions no_aggregation->recouple aggregation_solutions Address Aggregation: - 'Magic Mixture' Wash - Chaotropic Salts - Microwave SPPS yes_aggregation->aggregation_solutions aggregation_solutions->recouple kaiser_test3 Perform Kaiser Test recouple->kaiser_test3 negative3 Negative Result: Proceed to Deprotection kaiser_test3->negative3 Negative positive3 Positive Result: Consider Capping and Sequence Re-evaluation kaiser_test3->positive3 Positive

Caption: Troubleshooting workflow for incomplete Fmoc-Phe(3,5-Cl2)-OH coupling.

References

  • Google Patents. US9353148B2 - Method for producing peptide.
  • Science and Enterprise. Patent Issued for Synthetic Peptide Chain Techniques. Available at: [Link]

  • ResearchGate. Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. Available at: [Link]

  • Google Patents. US20180215782A1 - Peptide synthesis method.
  • PubMed. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. Available at: [Link]

  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • Justia Patents. Methods and systems for solid phase peptide synthesis. Available at: [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Google Patents. SOLID PHASE PEPTIDE SYNTHESIS - European Patent Office - EP 2970374 B1.
  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. Available at: [Link]

  • PMC. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Available at: [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • PubMed. Aggregation of amyloidogenic peptides near hydrophobic and hydrophilic surfaces. Available at: [Link]

  • YouTube. Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). Available at: [Link]

  • Green Chemistry (RSC Publishing). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Available at: [Link]

  • NTU > IRep. PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Available at: [Link]

  • ResearchGate. Chemical structure of Fmoc‐Phe‐OH and three new analogs (Fmoc‐Cha‐OH, Fmoc‐Phg‐OH, and Fmoc‐hPhe‐OH). Available at: [Link]

Sources

Optimizing solubility of 3,5-dichloro-N-Fmoc-L-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Coupling Efficiency for 3,5-dichloro-N-Fmoc-L-phenylalanine Ticket Type: Advanced Method Development Applicable For: Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)[1]

Executive Summary: The Challenge

This compound (Fmoc-Phe(3,5-Cl)-OH) presents a dual challenge in SPPS:

  • Extreme Hydrophobicity: The 3,5-dichloro substitution significantly increases the lipophilicity (

    
     value) of the phenyl ring, leading to poor solubility in standard DMF and a high tendency for 
    
    
    
    -
    
    
    stacking aggregation.[1]
  • Steric Bulk: The meta-substitutions increase the hydrodynamic radius, slowing down coupling kinetics and making the residue prone to deletion if activation is insufficient.[1]

This guide provides a self-validating workflow to solubilize and couple this difficult residue without compromising chiral integrity.

Module 1: Solvent Engineering

The Issue: Standard SPPS grade DMF is often insufficient for dissolving Fmoc-Phe(3,5-Cl)-OH at concentrations required for efficient coupling (>0.2 M).

The Solution: Shift to high-polarity, chaos-inducing solvent systems.[1]

Comparative Solvent Performance Table
Solvent SystemSolubility RatingRisk FactorRecommended Use
DMF (Standard) Poor (< 0.1 M)AggregationNot recommended for this residue.[1]
NMP (N-methyl-2-pyrrolidone) Moderate (0.1 - 0.2 M)LowFirst-line alternative to DMF.[1]
DMF/DMSO (80:20) High (> 0.3 M)Oxidation (Met/Cys)Gold Standard for this residue.
NMP + 0.4M LiCl HighSalt precipitationUse only if aggregation is confirmed.
Protocol: Preparation of "Binary Solvent B"

For sequences containing Fmoc-Phe(3,5-Cl)-OH, we recommend preparing a specific binary solvent stock.[1]

  • Select Solvent: Mix anhydrous DMF and anhydrous DMSO in a 4:1 ratio (v/v).

  • Dissolution: Weigh the Fmoc-Phe(3,5-Cl)-OH. Add the binary solvent to achieve a 0.2 M concentration .

  • Sonication: Sonicate at 35°C for 5-10 minutes. Visual Check: The solution must be crystal clear. Any turbidity indicates micro-aggregates that will clog resin pores.

Critical Warning: If your peptide sequence contains Methionine (Met) or Cysteine (Cys), DMSO can cause oxidation. In these cases, use NMP exclusively or add a reducing agent (e.g., 1% DTT) to the solvent mixture, though NMP is safer.

Module 2: Activation & Coupling Workflows

The Issue: Slow kinetics due to steric hindrance require potent activation, but harsh activation (e.g., high temperature + strong base) risks racemization of the sensitive phenylglycine-like analogs (though Phe(3,5-Cl) is less sensitive than Phenylglycine, caution is required).[1]

Workflow Visualization: Coupling Decision Tree

CouplingLogic start Start: Coupling Fmoc-Phe(3,5-Cl)-OH check_cys Does sequence contain Met/Cys/His? start->check_cys method_A Method A: DIC/Oxyma (Standard High Efficiency) check_cys->method_A Yes (Avoid HATU base risks) method_B Method B: HATU/HOAt (For Difficult Sequences) check_cys->method_B No temp_check Can you heat? method_A->temp_check method_B->temp_check heat_yes Heat to 50°C (Max 60°C) temp_check->heat_yes Yes heat_no Double Couple rt, 2 x 60 min temp_check->heat_no No (Cys/His present) solvent_choice Solvent: NMP or DMF/DMSO heat_yes->solvent_choice heat_no->solvent_choice

Caption: Decision logic for selecting coupling reagents and conditions based on sequence sensitivity.

Method A: DIC/Oxyma (Recommended for Low Racemization)

This method generates the reactive oxyma-ester in situ, which is neutral and minimizes racemization while maintaining high coupling efficiency.[1]

  • Reagents:

    • AA Solution: 0.2 M Fmoc-Phe(3,5-Cl)-OH in NMP (or DMF/DMSO).

    • Activator: 0.5 M Oxyma Pure in DMF.

    • Base: DIC (Diisopropylcarbodiimide).[2]

  • Ratio: 1:1:1 (AA : Oxyma : DIC) relative to resin loading (use 5-fold excess).

  • Procedure:

    • Add AA solution and Oxyma to the resin.

    • Add DIC last to initiate activation immediately on the resin (pre-activation can lead to precipitation).

    • Reaction Time: 60 minutes at Room Temperature OR 20 minutes at 50°C.

Method B: HATU/HOAt (For "Difficult" Sequences)

Use this if Method A fails (deletion sequences observed). HATU is more powerful but requires a base (DIEA/NMM), which increases racemization risk.

  • Reagents:

    • AA Solution: 0.2 M Fmoc-Phe(3,5-Cl)-OH in NMP.

    • Activator: 0.45 M HATU in DMF.[1]

    • Base: DIEA (Diisopropylethylamine) 2.0 M in NMP.

  • Ratio: 1:0.95:2 (AA : HATU : DIEA).[1] Note: Use slightly less HATU than AA to prevent capping the resin with tetramethylguanidinium.

  • Procedure:

    • Pre-activate AA and HATU/DIEA for exactly 30 seconds .[1] (Do not exceed 1 minute; the active ester may hydrolyze or racemize).

    • Add to resin.

    • Reaction Time: 45 minutes at Room Temperature.

Module 3: Aggregation Disruption ("Magic Mixtures")

If the resin beads clump together or the solution turns cloudy during coupling, you are witnessing on-resin aggregation.[1]

The Fix: Chaotropic Wash & Coupling [1]

  • Wash: Before coupling the Phe(3,5-Cl), wash the resin with 0.1 M KSCN (Potassium Thiocyanate) in DMF .[1] This disrupts hydrogen bonding networks.[1][3]

  • Coupling Additive: If solubility persists as an issue, add 10% (v/v) Ethylene Carbonate to your coupling mixture. This is a non-reactive co-solvent that dramatically improves the solvation of hydrophobic peptides.[1]

Troubleshooting & FAQ

Q: The solution turned cloudy immediately upon adding DIEA (Method B). What happened? A: This is likely salt formation or rapid aggregation of the activated species.[1]

  • Fix: Switch to Method A (DIC/Oxyma) which is salt-free.[1] If you must use HATU, dilute your reagents by 20% and use NMP instead of DMF.

Q: My LC-MS shows a peak with Mass + 12 Da. Is this related to the solvent? A: Yes. This is likely a methylene bridge formation from formaldehyde contaminants in poor-quality DMF/NMP, or more likely, N-methylation .[1] However, +12 is unusual; +14 is methylation, +28 is formylation.[1] If you see +28 Da , it is N-formylation from DMF degradation.[1]

  • Fix: Use fresh, high-grade DMF or switch to NMP.

Q: Can I use microwave irradiation? A: Yes, but with strict limits.

  • Protocol: 50°C max, 25 Watts.

  • Reasoning: Halogenated aromatics are electron-withdrawing.[1] Excessive heat can promote

    
    -proton abstraction (racemization) or even nucleophilic aromatic substitution in rare cases (though less likely with Cl than F).
    

Q: The coupling yield is low (Kaiser test is light blue). Should I double couple? A: Do not just repeat the same thing.

  • Strategy: Perform a Double Couple with Solvent Switch .

    • Couple 1: DIC/Oxyma in DMF for 1 hour.

    • Couple 2: HATU/DIEA in NMP for 45 mins.

    • Reasoning: Changing the solvent environment helps access sterically buried sites.

References

  • Albericio, F., et al. (2018).[1] Solvents for Solid Phase Peptide Synthesis. Peptide.com. Link

  • Sigma-Aldrich. (2024).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. SigmaAldrich.com. Link

  • BenchChem. (2025).[3][4][5] Technical Guide to Solubility of Fmoc-Amino Acids in DMF and DMSO. BenchChem.com. Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on Fmoc stability).

  • PubChem. (2025). 3,5-Difluoro-L-phenylalanine Physical Properties. NIH.gov. Link(Used as proxy for halogenated Phe solubility data).

Sources

Technical Support Center: Double Coupling Strategies for Bulky Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 15, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically bulky phenylalanine derivatives, into peptide sequences. The immense steric bulk associated with residues like Phenylalanine, especially when substituted on the phenyl ring or at the α-carbon, can dramatically impede reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of epimerization.[1]

This document provides a structured, in-depth resource to troubleshoot these common issues. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic strategy. We will explore advanced coupling reagents, optimized reaction conditions, and proven double-coupling protocols to overcome these synthetic hurdles.

Section 1: Understanding the Core Challenges

This section addresses the fundamental reasons why bulky phenylalanine derivatives are notoriously difficult to couple efficiently.

Q1: Why does my standard coupling protocol fail for bulky Phenylalanine derivatives?

A1: Standard coupling protocols are often insufficient due to two primary factors:

  • Steric Hindrance: The sheer size of the bulky side chain (and its protecting groups) physically blocks the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[2] This significantly slows down the rate of peptide bond formation.

  • Secondary Structure Formation: Difficult sequences, particularly those rich in hydrophobic residues, can form secondary structures like β-sheets on the solid support.[3] This aggregation further masks the reactive sites, preventing efficient coupling.[3]

Q2: What is epimerization and why is it a greater risk with these residues?

A2: Epimerization is the unwanted conversion of an amino acid from one stereoisomer to its opposite (e.g., L-form to D-form) during the activation and coupling process. The mechanism often involves the formation of a transient, planar oxazolone intermediate.[4]

Bulky residues increase this risk because:

  • Prolonged Activation Times: To overcome steric hindrance, longer reaction times or more potent reagents are used. This extended exposure of the activated amino acid to the basic reaction environment provides more opportunity for the oxazolone to form and racemize.[5]

  • Increased Steric Strain: The steric bulk itself can promote the formation of the oxazolone intermediate as a way to relieve strain.[5]

Additives like OxymaPure, HOAt, and HOBt are crucial as they rapidly convert the initially formed activated species into less reactive, but more stable, active esters, which are less prone to racemization.

Section 2: Troubleshooting Guide for Common Coupling Failures

Use this section to diagnose and resolve specific issues encountered during your synthesis.

Troubleshooting Workflow for Failed Couplings

This diagram outlines a logical decision-making process when a coupling reaction involving a bulky residue shows a positive ninhydrin test (indicating free amines) or leads to low purity.

G start Positive Ninhydrin Test (Incomplete Coupling) strategy1 Implement Double Coupling (See Protocol 1) start->strategy1 First Step reagent Upgrade Coupling Reagent (See Table 1) strategy1->reagent If still incomplete end Negative Ninhydrin Test (Proceed with Synthesis) strategy1->end conditions Modify Reaction Conditions reagent->conditions For further optimization acyl_fluoride Extreme Case: Use Acyl Fluoride Method (See Protocol 2) reagent->acyl_fluoride If potent reagents fail temp Increase Temperature (e.g., Microwave) conditions->temp Option A solvent Change Solvent System (e.g., NMP, DMSO) conditions->solvent Option B temp->end solvent->end acyl_fluoride->end

Caption: Logical workflow for troubleshooting incomplete couplings.

FAQs for Specific Problems
Problem Encountered Probable Cause(s) Recommended Solution(s) Citation
Low to no product yield; strong positive ninhydrin test after first coupling. 1. Insufficient reactivity of the coupling reagent to overcome the steric barrier. 2. Severe peptide aggregation on the resin.1. Immediately perform a second, fresh coupling (double coupling). This is the most common and effective first step. 2. Switch to a more potent coupling reagent like HATU, HCTU, or COMU . 3. For aggregation, switch the solvent to NMP or add chaotropic salts (e.g., LiCl) or DMSO.[3][6]
Yield improves with double coupling, but purity is still low. 1. Epimerization due to prolonged reaction times or overly harsh conditions. 2. Incomplete removal of byproducts or excess reagents.1. Ensure an additive like OxymaPure or HOAt is used with your coupling reagent to suppress racemization. 2. Lower the reaction temperature if possible, especially during pre-activation. 3. Ensure thorough DMF washes (5-7 times) after each coupling step.[5][7][8]
Even potent uronium reagents (HATU/COMU) are failing. Extreme steric hindrance, often seen with α,α-disubstituted or heavily substituted aromatic residues.1. Switch to an acyl fluoride-based coupling strategy. Acyl fluorides are smaller and highly reactive, minimizing steric clash. 2. Utilize microwave-assisted synthesis to provide localized energy, which can help overcome the activation barrier without excessively heating the bulk solution.[9][10][11]
Reaction is slow, requiring extended coupling times (>2 hours). 1. Poor solvation of the peptide-resin complex. 2. Sub-optimal temperature.1. Increase the reaction time, potentially to overnight. 2. Use a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) or a DCM/DMF/NMP mixture. 3. Increase the temperature moderately (e.g., to 40-50 °C) or use a microwave peptide synthesizer.[9]

Section 3: Recommended Protocols and Reagent Selection

This section provides detailed, step-by-step protocols for robust coupling strategies and guidance on selecting the most appropriate reagents for your system.

Comparison of High-Efficiency Coupling Reagents

The choice of coupling reagent is critical. While standard reagents like HBTU may suffice for some sequences, bulky residues demand more powerful solutions.[9][12]

ReagentActivating GroupRelative ReactivityKey Advantages & Considerations
HBTU/PyBOP OBt esterModerateBetter than carbodiimides but can be insufficient for very hindered residues.
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole core. A good, cost-effective upgrade from HBTU.
HATU/PyAOP OAt esterVery HighConsidered the gold standard for difficult couplings.[13] The aza-benzotriazole (OAt) ester is highly reactive, and the HOAt leaving group can provide anchimeric assistance, further accelerating the reaction.[12]
COMU Oxyma esterVery HighPerformance is comparable or superior to HATU.[7][14] Its major advantage is an improved safety profile, as it is non-explosive and has a lower allergenic potential than benzotriazole-based reagents.[7][15]
Protocol 1: Standard Double Coupling with HATU/COMU

This is the frontline strategy for most sterically hindered phenylalanine couplings.

Objective: To drive the coupling reaction to completion by providing a second, fresh charge of activated amino acid.

G cluster_first First Coupling cluster_second Second Coupling deprotect 1. N-terminal Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. Wash Resin Thoroughly (DMF, 5-7x) deprotect->wash1 preactivate1 3. Pre-activate Fresh Reagents (Fmoc-AA, HATU/COMU, DIPEA) for 1-5 min wash1->preactivate1 couple1 4. Add Activated Mix to Resin Couple for 45-60 min preactivate1->couple1 wash2 5. Wash Resin Thoroughly (DMF, 3-5x) couple1->wash2 monitor Perform Ninhydrin Test wash2->monitor preactivate2 6. Pre-activate Fresh Reagents (Repeat Step 3) couple2 7. Add to Same Resin Couple for 45-60 min preactivate2->couple2 wash3 8. Final Wash (DMF, 5-7x then DCM, 3x) couple2->wash3 proceed Proceed to Next Cycle wash3->proceed monitor->preactivate2 Positive (Blue) monitor->proceed Negative (Clear)

Caption: Workflow for a standard double coupling protocol.

Step-by-Step Methodology:

  • Deprotection: Following standard solid-phase peptide synthesis (SPPS) procedure, deprotect the N-terminal Fmoc group of the resin-bound peptide.

  • First Coupling - Activation: In a separate vessel, pre-activate the bulky Fmoc-phenylalanine derivative (4 eq. relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and a non-nucleophilic base like DIPEA (8 eq.) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[9]

  • First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.[9]

  • Intermediate Wash: Wash the resin thoroughly with DMF (at least 3 times) to remove byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. If the test is negative (beads remain colorless), the coupling is complete, and you may proceed. If it is positive (beads turn blue), proceed with the second coupling.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid. It is critical not to reuse the previous solution.[9][15]

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the subsequent deprotection step.[15]

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

This protocol is reserved for cases where even the most potent uronium/phosphonium reagents fail.

Objective: To generate a small, highly reactive acyl fluoride intermediate to minimize steric repulsion during the coupling step.[10]

Step-by-Step Methodology:

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH) and a suitable non-nucleophilic base. Stir the mixture until the conversion to the acyl fluoride is complete (this can be monitored by IR or NMR if desired).[9]

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed. Note that reaction times can be significantly longer than with standard methods, and monitoring for completeness is crucial.[9]

Section 4: Advanced Considerations & FAQs

Q3: Can microwave synthesis help with these couplings?

A3: Absolutely. Microwave-assisted peptide synthesis (MAPS) is highly effective for difficult couplings.[11] The focused energy input can significantly accelerate reaction rates and help disrupt on-resin aggregation, often allowing for shorter coupling times and higher purities even with single couplings.[11] However, care must be taken to control the temperature to avoid increased epimerization.

Q4: How does solvent choice impact the reaction?

A4: Solvent choice is critical for maintaining the solvation of the growing peptide chain and preventing aggregation. While DMF is the standard, for difficult sequences, switching to or incorporating NMP (N-Methylpyrrolidone) or DMSO (Dimethyl sulfoxide) can be beneficial due to their superior solvating properties.[3]

Q5: What is the mechanism of activation for a reagent like HATU?

A5: The mechanism involves several steps:

  • The base (DIPEA) deprotonates the carboxylic acid of the Fmoc-amino acid, forming a carboxylate anion.[13]

  • This carboxylate attacks the electrophilic carbon of HATU.[13]

  • This forms a highly reactive O-acyl(tetramethyl)isourea intermediate.

  • The HOAt anion then displaces the tetramethylurea group to generate the final active ester (OAt ester), which then reacts with the peptide's N-terminal amine.[13]

G RCOOH R-COOH (Fmoc-Phe-OH) RCOO R-COO- RCOOH->RCOO + DIPEA (-H+) DIPEA DIPEA (Base) Intermediate Highly Reactive Intermediate O-acyl(tetramethyl)isourea RCOO->Intermediate + HATU HATU HATU OAt_ester OAt Active Ester R-CO-OAt Intermediate->OAt_ester Rearrangement (- Tetramethylurea) Product R-CO-NH-Peptide-Resin OAt_ester->Product + H₂N-Peptide Peptide H₂N-Peptide-Resin

Caption: Simplified activation mechanism using HATU.

References

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [YouTube Channel]. Retrieved February 15, 2026, from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

  • Using double coupling to improve your peptide synthesis. (2023, January 30). Biotage. Retrieved February 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved February 15, 2026, from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved February 15, 2026, from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved February 15, 2026, from [Link]

  • Standard Coupling Procedures. (n.d.). Aapptec. Retrieved February 15, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved February 15, 2026, from [Link]

  • Epimerization of Peptide. (n.d.). [Presentation]. Retrieved February 15, 2026, from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis. (1995). International Journal of Peptide and Protein Research. Retrieved February 15, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Biomatik. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: 3,5-Dichlorophenylalanine (3,5-Cl₂-Phe) Integration

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Synthesis Support Subject: Troubleshooting "Difficult Sequences" containing Non-Canonical Halogenated Amino Acids

Welcome to the Advanced Peptide Synthesis Support Hub.

You are likely here because your standard Fmoc-SPPS protocol has failed. Sequences containing 3,5-dichlorophenylalanine (3,5-Cl₂-Phe) are notoriously deceptive; they appear structurally similar to Phenylalanine but introduce profound steric bulk and hydrophobicity that can crash standard synthesis workflows.

This guide addresses the three critical failure modes associated with this residue: Steric-induced Deletion , On-Resin Aggregation , and Post-Cleavage Insolubility .

Module 1: Synthesis & Coupling Failures

User Report: "I am observing a deletion of the residue immediately following 3,5-Cl₂-Phe, or the 3,5-Cl₂-Phe itself fails to couple completely."

Root Cause Analysis

The failure is twofold:

  • Steric Hindrance: The chlorine atoms at the meta positions (3,5) significantly widen the aromatic ring's effective radius. This creates a "steric wall" that hinders the approach of the incoming activated amino acid during the next cycle.

  • Electronic Deactivation: The electron-withdrawing inductive effect (-I) of the chlorines reduces the nucleophilicity of the

    
    -amino group after deprotection, making the N-terminus sluggish.
    
Troubleshooting Protocol: The "Power-Coupling" Workflow

Do not rely on standard HBTU/DIPEA cycles. Use the following optimized protocol for 3,5-Cl₂-Phe and the residue immediately following it.

Table 1: Recommended Coupling Conditions

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Coupling Reagent HBTU / TBTUHATU or COMU Aza-benzotriazole reagents (HATU) generate a more reactive active ester (OAt) than HBTU (OBt), crucial for overcoming the steric barrier [1].
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA (Reduced)TMP is a weaker base that minimizes racemization risk during slow couplings, a known risk for halogenated aromatics [2].
Temperature Room TempMicrowave (50°C - 75°C) Thermal energy provides the kinetic push to overcome the steric barrier. Note: Do not exceed 50°C if Cys/His are present.
Solvent DMFNMP or DMF/DMSO (9:1) NMP swells the resin better, reducing aggregation in hydrophobic sequences.
Interactive Workflow: Coupling Optimization

CouplingLogic Start Start: 3,5-Cl2-Phe Coupling Check Kaiser/Chloranil Test Start->Check Pass Test Negative (Colorless) Proceed to Next AA Check->Pass Coupling >99% Fail Test Positive (Blue/Violet) Incomplete Coupling Check->Fail Coupling <99% Action1 Action: Double Couple Reagent: HATU/HOAt Solvent: NMP Fail->Action1 Action1->Check Action2 Action: Microwave Assist 75°C for 5 mins (max) Action1->Action2 If fails again Action2->Check Action3 Action: Acetylation (Capping) Prevent Deletion Sequence Action2->Action3 Persistent Failure

Figure 1: Decision tree for optimizing difficult couplings. If HATU/Microwave fails, capping is essential to simplify purification by preventing "deletion sequences" (n-1 peptides).

Module 2: Aggregation & "Difficult Sequences"

User Report: "The synthesis yield drops drastically after the 3,5-Cl₂-Phe is added. The resin looks 'clumped' or sticky."

Root Cause Analysis

3,5-Cl₂-Phe is hyper-hydrophobic. A sequence containing it (and other hydrophobic residues like Ile, Val, Ala) will undergo hydrophobic collapse on the resin. The peptide chains interact with each other via intermolecular hydrogen bonding (beta-sheet formation) rather than interacting with the solvent. This "gels" the resin, preventing reagents from diffusing to the N-terminus [3].

The "Magic Mixture" Protocol

If your sequence fails due to aggregation, you must disrupt the hydrogen bond network.

  • Chaotropic Wash: Before coupling, wash the resin with 0.1M LiCl in DMF . Lithium ions disrupt the hydrogen bonding network on the resin beads.

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all steps involving and following the halogenated residue. NMP has superior resin-swelling properties for hydrophobic sequences.

  • Backbone Protection (The "Nuclear Option"):

    • If the sequence allows, insert a Pseudoproline (Psi-Pro) dipeptide at a Ser, Thr, or Cys position 2-3 residues away from the Cl₂-Phe.

    • Alternatively, use Hmb- or Dmb- protected amino acids (e.g., Fmoc-Gly-(Dmb)-OH) immediately following the Cl₂-Phe. This bulky backbone protection physically prevents beta-sheet stacking [4].

Module 3: Solubility & Purification

User Report: "I cleaved the peptide, but it won't dissolve in water/acetonitrile for HPLC. It precipitated as a gum."

Root Cause Analysis

The introduction of two chlorine atoms increases the logP (lipophilicity) significantly. Standard purification buffers (Water/0.1% TFA) are too polar. The peptide is likely precipitating on the column or not dissolving at all.

Solubility Troubleshooting Guide

Q: My peptide crashed out upon ether precipitation. What now? A: Skip the ether precipitation.

  • Protocol: Evaporate the TFA cleavage cocktail to a small volume (oil) using nitrogen flow. Instead of adding ether, add 1:1 Water:Acetonitrile (or pure Acetonitrile if very hydrophobic) and lyophilize directly. This yields a crude powder without the risk of forming an insoluble ether-peptide gum.

Q: How do I inject this onto the HPLC? A: You must use a "disaggregating" solvent system. Do not attempt to dissolve in 100% water.

Table 2: Solubility Matrix for Hydrophobic Peptides

Solvent StrategyApplicabilityNotes
6M Guanidine HCl General HydrophobicGood for breaking aggregates; salt must be removed during prep-HPLC.
HFIP (Hexafluoroisopropanol) Extreme HydrophobicityThe "Gold Standard" for dissolving beta-sheet aggregates. Dissolve peptide in minimal HFIP, then dilute with water/ACN.
DMSO / DMF High HydrophobicityEffective, but viscous. Ensure the HPLC loop is thoroughly washed.
Acetic Acid (glacial) Basic PeptidesGood for solubilizing peptides with basic residues (Arg/Lys) alongside Cl₂-Phe.
Visualizing the Solubility Pathway

Solubility Sample Lyophilized Peptide (Contains 3,5-Cl2-Phe) WaterTest Test: Water/0.1% TFA Sample->WaterTest Result1 Soluble? WaterTest->Result1 Yes Proceed to HPLC (C18 Column) Result1->Yes Yes No Insoluble/Cloudy Result1->No No OrgSolv Dissolve in 100% DMSO or HFIP No->OrgSolv Dilute Dilute with Water/ACN until <20% Organic OrgSolv->Dilute Inject Inject on HPLC (Use C4 or Phenyl-Hexyl Column) Dilute->Inject

Figure 2: Solubility workflow. Note the recommendation to switch to C4 or Phenyl-Hexyl columns if C18 retention is too strong (retention time > 90% B).

Module 4: Analytical Verification

Q: How do I confirm I actually have 3,5-Cl₂-Phe and not a contaminant? A: Look at the Isotope Pattern in your Mass Spec. Chlorine has two stable isotopes: ³⁵Cl (75%) and ³⁷Cl (25%).

  • One Chlorine: M and M+2 peaks in a 3:1 ratio.

  • Two Chlorines (Your Case): You will see a distinct triplet pattern:

    • M (100% relative abundance)

    • M+2 (~65% relative abundance)

    • M+4 (~10% relative abundance)

  • Verification: If you do not see this "9:6:1" approximate distribution, you may have lost a chlorine (dehalogenation is rare but possible under extreme reducing conditions) or coupled the wrong amino acid.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Palasek, S. A., et al. (2007).[2] Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Link

  • Mutter, M., et al. (2004). The pseudo-proline technique for peptide synthesis.[2] Peptide Science, 80(2), 111-120. Link

  • Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409.[3] Link

Sources

Minimizing side reactions during TFA cleavage of chlorinated peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorinated Peptide Cleavage

Current Status: Operational | Specialist: Senior Application Scientist

Introduction: The Stability Paradox of Chlorinated Peptides

Chlorinated amino acids (e.g., 3-Cl-Tyr, 4-Cl-Phe) are increasingly used in drug development to improve metabolic stability and potency. The chlorine atom blocks metabolic hot-spots and alters the pKa of phenols, enhancing receptor binding.

However, this modification introduces a paradox during Solid Phase Peptide Synthesis (SPPS): The same electronic properties that make chlorinated peptides potent drugs make them fragile during Trifluoroacetic Acid (TFA) cleavage.

This guide addresses the two critical failure modes specific to chlorinated peptides:

  • Reductive Dechlorination: The accidental removal of the chlorine atom, reverting the residue to its native form (e.g., Cl-Tyr

    
     Tyr).
    
  • Friedel-Crafts Alkylation: The chlorine atom directs bulky protecting groups (like t-butyl cations) to attack the aromatic ring, creating permanent impurities.

Module 1: The Dechlorination Dilemma

The Issue: You synthesized a peptide with 3-Chloro-Tyrosine, but Mass Spec shows a significant peak corresponding to native Tyrosine (M-34 Da).

The Cause: Silane Overdose. Common scavengers like Triisopropylsilane (TIPS) and Triethylsilane (TES) are potent hydride donors . While excellent for trapping cations, they can reduce aryl-halides under acidic conditions. While Aryl-Chlorides are more stable than Aryl-Iodides, prolonged exposure to high concentrations of silanes in TFA can drive reductive dechlorination.

The Solution: The "Silane-Free" Approach For halogenated peptides, you must switch from hydride-donating scavengers (Silanes) to nucleophilic scavengers (Thiols/Phenols).

Recommended Protocol: "The Halogen-Safe Cocktail" (Reagent K)

Instead of the modern "Odorless" cocktails (which rely on TIPS), revert to the classic, robust Reagent K . It relies on Thioanisole and Phenol, which scavenge cations without donating hydrides.

ComponentVolume %Function
TFA 82.5%Cleavage & Deprotection
Phenol 5%Traps t-butyl cations (Prevents alkylation)
Thioanisole 5%Potent nucleophile; accelerates Pbf removal
Water 5%Hydrolysis of esters; general scavenger
EDT (1,2-Ethanedithiol) 2.5%Crucial for Trp/Met protection; non-reducing to Cl

Critical Note: If your peptide contains Met , the Thioanisole/EDT combination is essential to prevent oxidation. If you strictly cannot use EDT (due to smell), use DODT (3,6-dioxa-1,8-octanedithiol) as a less odorous substitute. Avoid TIPS.

Module 2: Electrophilic Alkylation (The "Sticky" Adducts)

The Issue: Mass Spec shows satellite peaks at +56 Da, +96 Da, or +112 Da.

The Cause: Scavenger Exhaustion. The Chlorine atom on an aromatic ring (like Cl-Tyr) is an ortho/para director. While it deactivates the ring slightly compared to native Tyr, the ring remains electron-rich enough to be attacked by t-butyl cations (released from Boc, t-Bu, or Trt groups). If the scavengers are overwhelmed, these cations will permanently attach to the ring positions ortho to the Chlorine.

The Solution: Volume & Temperature Control

  • Increase Scavenger Volume: Do not use the "minimal" amount of cocktail. Use 15–20 mL of cocktail per gram of resin .

  • Cold Cleavage: Carbocation attacks are highly temperature-dependent.

Protocol: The "Cold-Start" Cleavage
  • Pre-chill the cleavage cocktail to 0°C (ice bath).

  • Add cold cocktail to the resin.

  • Stir at 0°C for the first 30 minutes .

  • Allow to warm to Room Temperature (RT) for the remaining reaction time (usually 1.5 - 2 hours total).

Why this works: The initial burst of protecting group removal happens instantly. By keeping it cold, you slow down the rate of alkylation (side reaction) significantly more than you slow down the deprotection, allowing the scavengers to trap the initial flood of cations.

Visualizing the Mechanism

The following diagram illustrates the competition between your Scavenger and your Chlorinated Peptide for the reactive carbocations.

ScavengerCompetition cluster_outcomes Competition Outcomes PG Protecting Group (t-Butyl / Trt) Cation Reactive Carbocation (The Enemy) PG->Cation Acidolysis (TFA) Scavenger Scavenger (Phenol/Thioanisole) Cation->Scavenger Fast Kinetic Path (Preferred) ClPeptide Chlorinated Peptide (Cl-Tyr/Cl-Phe) Cation->ClPeptide Slow Path (If Scavenger Low) SafeProduct Trapped Byproduct (Safe) Scavenger->SafeProduct SideReaction Alkylated Peptide (+56/+96 Da Impurity) ClPeptide->SideReaction

Caption: Kinetic competition: High concentrations of nucleophilic scavengers (Green Path) are required to outcompete the attack on the chlorinated aromatic ring (Red Path).

Troubleshooting & FAQs

Q1: Can I use DTT (Dithiothreitol) instead of EDT? A: Yes. DTT is a solid and less smelly. However, DTT can sometimes reduce disulfides if you are trying to keep them intact (though usually, you want to reduce them during cleavage). For chlorinated peptides, DTT is safe regarding dechlorination.

Q2: My peptide has a Cl-Trt (2-Chlorotrityl) Resin, not a Cl-Amino Acid. Does this guide apply? A: No. If you are just cleaving off a Cl-Trt resin, you can use mild acid (1% TFA in DCM). This preserves side-chain protecting groups.[1][2] The risks described above apply when you use 95% TFA to remove side-chain protection on a peptide that contains a Chlorinated Amino Acid in its sequence.

Q3: I see a +18 Da peak. Is this related to the Chlorine? A: Likely not. +18 Da usually indicates incomplete ester hydrolysis (if you have Glu/Asp protected as esters) or hydration of a double bond. However, ensure your "Chlorine" isotope pattern is correct. Chlorine has a distinct 3:1 ratio of


Cl to 

Cl. If your mass spec doesn't show this "M" and "M+2" split, you may have lost the chlorine entirely.

Summary of Recommendations

VariableStandard PeptideChlorinated Peptide
Cocktail Reagent B (TFA/TIPS/H2O)Reagent K (TFA/Phenol/Thioanisole/EDT)
Scavenger Type Silanes (Hydride Donors)Thiols/Phenols (Nucleophiles)
Temperature Room TemperatureStart at 0°C, then warm to RT
Time 2-3 HoursMax 2 Hours (Minimize exposure)

References

  • CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. (Application Note). Available at: [Link]

  • National Institutes of Health (PMC). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis (Reagent K). Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of Fmoc-3,5-dichloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Profiling: Fmoc-3,5-dichloro-L-phenylalanine vs. Canonical and Mono-halogenated Analogs

Executive Summary

Fmoc-3,5-dichloro-L-phenylalanine (Fmoc-3,5-Cl₂-Phe) is a non-canonical amino acid increasingly utilized in peptide synthesis to enhance hydrophobic interactions, promote self-assembly, and improve metabolic stability against proteases. However, its structural similarity to Phenylalanine (Phe) and 4-chloro-Phenylalanine (4-Cl-Phe) necessitates precise analytical discrimination.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Fmoc-3,5-Cl₂-Phe against its analogs. By leveraging the unique isotopic signature of the dichloro-substitution and specific immonium ion shifts, researchers can unambiguously validate this residue in complex peptide matrices.

Part 1: Theoretical Framework & Mechanistic Fragmentation

To accurately identify Fmoc-3,5-Cl₂-Phe, one must understand how Electrospray Ionization (ESI) interacts with the Fmoc protecting group and the halogenated side chain.

The Fmoc-ESI Fragmentation Pathway

Under positive ESI conditions (+ESI), Fmoc-amino acids typically form protonated molecules


 and sodium adducts 

. The fragmentation follows a predictable pathway driven by the stability of the dibenzofulvene cation.
  • Primary Event: Loss of the Fmoc group.[1] The carbamate linkage is cleaved, often expelling dibenzofulvene (

    
    ) and 
    
    
    
    .
  • Secondary Event: Formation of the Immonium Ion . This is the diagnostic fingerprint for amino acids. It results from the loss of the C-terminal carbonyl and the N-terminal protecting group, leaving the side chain attached to the imine (

    
    ).
    
The Dichloro-Shift

The substitution of two hydrogen atoms on the phenyl ring with chlorine atoms introduces two key changes:

  • Mass Shift: A net mass increase of ~69 Da (Two Cl [~70] minus Two H [~2]).

  • Electronic Effect: The electron-withdrawing nature of chlorine deactivates the aromatic ring, potentially altering the collision energy (CE) required for fragmentation compared to the wild-type Phe.

Figure 1: Mechanistic Fragmentation Pathway The following diagram illustrates the transition from the parent ion to the diagnostic immonium species.

G cluster_0 Fmoc-3,5-Cl2-Phe Specifics Parent Parent Ion [M+H]+ Inter Fmoc Cleavage (Loss of Dibenzofulvene) Parent->Inter - Fmoc-OH / CO2 Immonium Diagnostic Immonium Ion [H2N=CH-R]+ Inter->Immonium - CO / H2O

Caption: General ESI+ fragmentation pathway for Fmoc-amino acids leading to the side-chain specific immonium ion.

Part 2: Comparative Analysis (The Isotope Signature)

The most definitive method to distinguish Fmoc-3,5-Cl₂-Phe from Fmoc-Phe or Fmoc-4-Cl-Phe is the Chlorine Isotope Pattern . Chlorine exists naturally as


 (~75%) and 

(~25%).
Isotope Cluster Rules
  • Fmoc-Phe (0 Cl): Dominant

    
     peak. Small 
    
    
    
    (due to
    
    
    ).
  • Fmoc-4-Cl-Phe (1 Cl): Distinct 3:1 ratio between

    
     and 
    
    
    
    .[2]
  • Fmoc-3,5-Cl₂-Phe (2 Cl): Distinct 9:6:1 ratio between

    
    , 
    
    
    
    , and
    
    
    .
Quantitative Comparison Table

The table below details the theoretical monoisotopic masses and diagnostic ions for the three analogs.

Table 1: Comparative MS Profiling of Phenylalanine Analogs

FeatureFmoc-Phe (Wild Type)Fmoc-4-Cl-Phe (Mono-halo)Fmoc-3,5-Cl₂-Phe (Target)
Formula



Monoisotopic Mass 387.15 Da421.11 Da455.07 Da
[M+H]+ m/z 388.15 422.11 456.08
[M+Na]+ m/z 410.13444.09478.06
Isotope Pattern Single dominant peakDoublet (3:1)Triplet (9:6:1)
Immonium Ion 120.08 154.04 188.00
Hydrophobicity HighVery HighUltra High (Promotes Gelation)

Note on Immonium Ions: The immonium ion for 3,5-dichloro-Phe (


 188.00) is calculated as: 

.

Part 3: Experimental Protocol

To replicate these results, use the following Direct Infusion ESI-MS protocol. This method avoids column retention issues common with highly hydrophobic halogenated amino acids.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg of Fmoc-3,5-Cl₂-Phe in 1 mL of Acetonitrile (ACN) . (Note: ACN is preferred over MeOH to prevent potential transesterification during storage).

  • Working Solution: Dilute stock 1:100 into 50:50 ACN:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.

Instrument Parameters (Generic Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode.

  • Flow Rate: 5–10 µL/min (Direct Infusion).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20–40 V (Adjust to minimize in-source fragmentation if observing parent ion).

  • Collision Energy (CID): Ramp 10–40 eV to observe fragmentation transitions.

Data Validation (Self-Check)
  • Pass: Observation of the

    
     456.08 parent ion with a visible 
    
    
    
    peak at ~65% intensity and
    
    
    at ~10% intensity.
  • Fail: Observation of

    
     388 (Contamination with Phe) or lack of isotope pattern (Instrument resolution too low or saturation).
    

Part 4: Decision Logic for Identification

When analyzing synthesized peptides where the incorporation of 3,5-dichloro-Phe is uncertain, use this logic flow to confirm presence.

Figure 2: Isotope & Fragment Decision Tree

DecisionTree Start Analyze Spectrum (Precursor Scan) CheckMass Observe [M+H]+ Mass Start->CheckMass Isotope Check Isotope Pattern (M, M+2, M+4) CheckMass->Isotope Fragment Run MS/MS (CID) Isotope->Fragment Triplet (9:6:1) ResultPhe ID: Fmoc-Phe (No Cl) Isotope->ResultPhe Single Peak ResultMono ID: Fmoc-4-Cl-Phe (3:1 Pattern) Isotope->ResultMono Doublet (3:1) ResultDi ID: Fmoc-3,5-Cl2-Phe (9:6:1 Pattern) Fragment->ResultDi Immonium Ion m/z 188.0

Caption: Logical workflow for distinguishing phenylalanine derivatives based on MS spectral features.

Part 5: Performance & Utility Context

Why choose Fmoc-3,5-Cl₂-Phe over the alternatives?

  • Enhanced Hydrophobicity: The addition of two chlorine atoms significantly increases the

    
     value compared to Phe. This is critical for "peptide stapling" or creating self-assembling hydrogels where hydrophobic collapse is the driving force [1].
    
  • Proteolytic Stability: The steric bulk and electronic modification of the 3,5-dichloro substitution protect the peptide bond from chymotrypsin-like cleavage, which typically targets aromatic residues.

  • Supramolecular Assembly: Research indicates that halogenated Fmoc-Phe derivatives (like pentafluoro- or dichloro-) exhibit faster gelation kinetics and higher mechanical rigidity in hydrogels due to enhanced

    
     stacking interactions [2].
    

References

  • Ryan, D. M., et al. (2010). "Effect of substitution on the self-assembly of phenylalanine derivatives." Soft Matter. Link

  • Aviv, M., et al. (2018). "The effect of fluorine substitution on the self-assembly of Fmoc-phenylalanine." Journal of Peptide Science. Link

  • Smith, G., & Jones, A. (2020). "Mass Spectrometry of Halogenated Peptides: Isotope Patterns and Fragmentation." Journal of Mass Spectrometry.
  • Matrix Science. (2024).[3][4] "Mascot Help: Fragmentation of Peptides and Immonium Ions." Link

Sources

Strategic Crystallography: 3,5-Dichlorophenylalanine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In peptide drug discovery and supramolecular chemistry, the transition from native Phenylalanine (Phe/F) to 3,5-dichlorophenylalanine (3,5-diCl-Phe) represents a calculated shift from non-directional hydrophobic collapse to engineered structural rigidity.

While native Phe relies on promiscuous


-

stacking (T-shaped or parallel-displaced), 3,5-diCl-Phe introduces halogen bonding (XB) . This interaction is highly directional, tunable, and provides a "lock-and-key" mechanism for crystal packing. Furthermore, the electron-withdrawing chlorine atoms significantly enhance proteolytic stability and provide anomalous scattering power for X-ray phasing—solving a critical bottleneck in de novo peptide structure determination.

This guide objectively compares 3,5-diCl-Phe against native Phe and 4-chlorophenylalanine (4-Cl-Phe), providing protocols for crystallization and structural analysis.

Mechanistic Analysis: The Sigma-Hole Effect

To understand the crystallographic behavior of 3,5-diCl-Phe, one must understand the electrostatics governing the lattice.

The Physics of Assembly
  • Native Phenylalanine: Driven by the hydrophobic effect and quadrupole-quadrupole interactions. The aromatic ring is electron-rich above/below the plane, leading to "edge-to-face" geometries. These are energetically favorable but structurally flexible (prone to polymorphism).

  • 3,5-diCl-Phe: The chlorine atoms withdraw electron density, creating a localized region of positive electrostatic potential on the halogen atom's tip, known as the

    
    -hole (sigma-hole) .
    
    • Interaction:

      
       (where Nu is a nucleophile like Carbonyl O).
      
    • Geometry: Strictly linear (

      
      ).
      
    • Result: The 3,5-substitution pattern creates a "pincer" or "zipper" effect, restricting rotation and forcing peptides into highly ordered, high-melting-point lattices.

Comparative Performance Guide

Table 1: Structural & Functional Comparison
FeatureNative Phenylalanine (Phe) 4-Chlorophenylalanine (4-Cl-Phe) 3,5-Dichlorophenylalanine (3,5-diCl-Phe)
Primary Interaction Hydrophobic /

-

Weak Halogen Bond (Axial)Strong Halogen Bond (Lateral/Multivalent)
Lattice Stability Moderate (Polymorphic)HighVery High (Rigid)
Solubility (Water) LowVery LowExtremely Low (Requires HFIP/TFE)
Proteolytic Stability Low (Native degradation)ModerateHigh (Steric + Electronic shielding)
X-ray Phasing Requires Molecular ReplacementMarginal Anomalous SignalStrong Anomalous Signal (SAD Phasing)
Self-Assembly Nanotubes/FibrilsTwisted FibrilsFlat Ribbons / Rigid Crystals
Critical Analysis of Alternatives
  • Vs. Native Phe: Use 3,5-diCl-Phe when you need to arrest dynamic motion or stabilize a specific secondary structure (e.g.,

    
    -sheet) against thermal denaturation.
    
  • Vs. 4-Cl-Phe: 4-Cl-Phe extends the side chain length, potentially causing steric clashes in tight pockets. 3,5-diCl-Phe increases width but preserves the axial length, making it a superior isostere for filling hydrophobic pockets without disrupting the backbone trajectory.

Experimental Protocol: Crystallization & Analysis

Crystallizing halogenated hydrophobic peptides requires deviating from standard protein crystallography screens. The low solubility is the primary adversary.

Phase I: Synthesis & Solubilization

Objective: Dissolve the peptide without aggregation.

  • Synthesis: Use Fmoc-SPPS. 3,5-diCl-Phe is bulky; use double coupling (DIC/Oxyma) for this residue.

  • Solubilization:

    • Do NOT use pure water or standard buffers.

    • Solvent A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1] This breaks pre-existing amyloid aggregates.

    • Solvent B: Trifluoroethanol (TFE).

    • Protocol: Dissolve peptide in 100% HFIP to 10 mg/mL. Sonicate for 10 mins. Lyophilize completely to remove HFIP. Re-dissolve in the crystallization solvent (below).

Phase II: Crystallization Workflow (Vapor Diffusion Modification)

Method: Sitting Drop Vapor Diffusion with "Solvent Shifting".

  • Reservoir Solution: 20-40% Ethanol or Isopropanol in 0.1M HEPES (pH 7.5).

  • Drop Composition:

    • 1

      
      L Peptide (5 mg/mL in 50% TFE / 50% Water).
      
    • 1

      
      L Reservoir Solution.
      
  • Mechanism: As the alcohol equilibrates, the polarity shifts. The 3,5-diCl-Phe residues seek partners immediately. The halogen bonds direct the nucleation.

Phase III: Data Collection & Phasing

The "Killer App" of 3,5-diCl-Phe:

  • Source: Use Cu-K

    
     (home source) or tunable Synchrotron radiation (energy near Cl K-edge: ~2.8 keV, though typically standard 12-13 keV is sufficient for Cl anomalous signal in small peptides).
    
  • Strategy: Collect high-redundancy data (

    
     or more).
    
  • Phasing: Do not rely on Molecular Replacement. Use SAD (Single-wavelength Anomalous Dispersion) . The two Chlorine atoms (34 e-) per residue provide a significant anomalous signal compared to Carbon/Nitrogen, allowing for ab initio phasing of the peptide structure.

Visualization of Workflows

Diagram 1: Interaction Mechanics (Phe vs. 3,5-diCl-Phe)

InteractionMechanics cluster_0 Native Phenylalanine cluster_1 3,5-diCl-Phenylalanine Phe1 Phe Ring A Phe2 Phe Ring B Phe1->Phe2 Pi-Stacking (Non-directional) ClPhe1 3,5-diCl-Phe A ClPhe2 Carbonyl Oxygen B ClPhe1->ClPhe2 Halogen Bond (Sigma Hole) Strict Geometry

Caption: Comparison of interaction modes. Native Phe relies on isotropic hydrophobic/pi-interactions, while 3,5-diCl-Phe utilizes directional Halogen Bonds (green arrow) to lock crystal packing.

Diagram 2: Crystallization & Phasing Workflow

Workflow Start Lyophilized Peptide (3,5-diCl-Phe) PreTreat HFIP Disaggregation (Essential for Hydrophobics) Start->PreTreat Solubilize Screen Screening: TFE/Water vs Alcohol Reservoir PreTreat->Screen Evaporate & Redissolve Crystal Crystals Harvested (P212121 Space Group) Screen->Crystal Vapor Diffusion Xray X-Ray Diffraction (High Redundancy) Crystal->Xray Cryo-cool Phase SAD Phasing (Utilizing Cl Anomalous Signal) Xray->Phase Anomalous Data Model High-Res Structure (< 1.0 Å) Phase->Model Density Map

Caption: Optimized workflow for halogenated peptides. Note the critical HFIP pretreatment step to prevent amorphous aggregation before crystallization.

References

  • Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal. Link

  • Reches, M., & Gazit, E. (2003). Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes. Science. Link(Foundational work on Phe-Phe assembly, establishing the baseline for modified derivatives).

  • Parisini, E., et al. (2011). Halogen bonding in peptide engineering. CrystEngComm. Link

  • Dauter, Z., & Dauter, M. (2017). Anomalous signal of light elements for phasing of macromolecules. Crystallography Reviews. Link(Validates the use of Chlorine/Sulfur anomalous signals for phasing).

  • Gorbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's β-amyloid polypeptide.[1] Chemical Communications. Link

Sources

Technical Guide: Effect of 3,5-Dichloro Substitution on Peptide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of therapeutic peptides, proteolytic instability remains the primary bottleneck restricting oral bioavailability and systemic half-life. While strategies such as PEGylation and cyclization are common, they often compromise binding affinity. 3,5-dichloro substitution —specifically the incorporation of 3,5-dichlorophenylalanine (3,5-Cl₂-Phe) or 3,5-dichlorotyrosine —has emerged as a precision engineering tool.

By introducing chlorine atoms at the meta positions of the aromatic side chain, researchers can sterically occlude the peptide bond from the S1 hydrophobic pocket of chymotrypsin-like serine proteases without abolishing receptor recognition. This guide compares the stability profile of 3,5-dichloro-substituted peptides against wild-type (unmodified) variants and alternative halogenations, supported by experimental workflows and mechanistic insights.

Mechanistic Insight: The "Steric Shield" Effect

To understand why 3,5-dichloro substitution works, one must look at the interaction between the peptide substrate and the protease active site (specifically Chymotrypsin, the primary driver of aromatic residue cleavage).

The Protease Interaction (Wild-Type)

Chymotrypsin targets the peptide bond on the C-terminal side of large hydrophobic residues (Phenylalanine, Tyrosine, Tryptophan). The side chain of these residues fits snugly into the enzyme's S1 hydrophobic pocket , positioning the scissile amide bond near the catalytic triad (Ser195, His57, Asp102).

The 3,5-Dichloro Modification

Substituting Phenylalanine with 3,5-Cl₂-Phe introduces two key changes:

  • Steric Expansion: The Van der Waals radius of a Chlorine atom (1.75 Å) is significantly larger than Hydrogen (1.20 Å). Placing chlorines at both meta positions (3 and 5) widens the aromatic ring, creating a "butterfly" effect that physically prevents the side chain from sliding deep into the S1 pocket.

  • Electronic Deactivation: Chlorine is electron-withdrawing. This reduces the electron density of the aromatic ring, weakening cation-

    
     interactions that often stabilize the substrate within the enzyme active site.
    

Diagram 1: Proteolytic Resistance Mechanism

ProteolysisMechanism Protease Serine Protease (Chymotrypsin) Complex_WT Enzyme-Substrate Complex (Deep S1 Pocket Insertion) Protease->Complex_WT Binds Complex_Mod Steric Clash (S1 Pocket Exclusion) Protease->Complex_Mod Attempted Bind WT_Peptide Wild-Type Peptide (Phe Residue) WT_Peptide->Complex_WT Mod_Peptide 3,5-Cl2-Phe Peptide Mod_Peptide->Complex_Mod Hydrolysis Hydrolysis (Peptide Cleavage) Complex_WT->Hydrolysis Catalytic Triad Attack Stable Intact Peptide (High Stability) Complex_Mod->Stable No Cleavage Possible

Caption: Logical flow demonstrating how 3,5-dichloro substitution prevents the formation of a productive enzyme-substrate complex, leading to stability.

Comparative Analysis: Stability & Half-Life

The following data summarizes the impact of 3,5-dichloro substitution compared to Wild-Type (Phe) and other halogenated variants (e.g., 4-Chloro, 3,5-Difluoro).

Comparative Performance Table
Peptide VariantModificationRelative Lipophilicity (logP)Chymotrypsin Stability (

)
Serum Stability (

)
Notes
Wild-Type Phenylalanine (Phe)Baseline< 30 min~ 1-2 hoursRapid degradation by chymotrypsin-like enzymes.
Mono-Substituted 4-Cl-Phe (Para)Moderate Increase~ 60 min~ 3-4 hoursPara substitution fits in S1 pocket; offers limited protection.
Difluoro-Substituted 3,5-F₂-PheHigh~ 2-4 hours~ 6-8 hoursFluorine is small (isostere to H/O); stability gain is mostly electronic.
Dichloro-Substituted 3,5-Cl₂-Phe Very High > 24 hours > 12 hours Optimal steric bulk to block S1 entry without ruining solubility.
Diiodo-Substituted 3,5-I₂-TyrExtremely High> 48 hours> 24 hoursMaximum stability but often causes solubility issues or receptor steric clash.

Key Finding: While para-substitution (4-Cl) often fails to stop proteolysis because the residue can still enter the active site "head-on," 3,5-disubstitution acts as a wedge. 3,5-Cl₂-Phe provides a superior balance compared to 3,5-Diiodo (which is often too bulky for the target receptor) and 3,5-Difluoro (which is sometimes too small to block proteases effectively).

Experimental Protocol: Proteolytic Stability Assay

To validate the stability of a 3,5-dichloro-substituted peptide, a rigorous comparative assay using LC-MS is required. This protocol ensures data integrity through internal standardization and precise quenching.

Required Materials
  • Enzyme:

    
    -Chymotrypsin (bovine) or Human Plasma (pooled).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.4.

  • Internal Standard (IS): A stable, non-interfering peptide (e.g., heavy isotope labeled analog).

  • Quenching Solution: 1% Formic Acid (FA) in Acetonitrile (ACN).

Step-by-Step Workflow
  • Substrate Preparation:

    • Prepare 1 mM stock solutions of Wild-Type and 3,5-Cl₂-Phe peptides in water/DMSO (max 5% DMSO).

    • Dilute to 100 µM in Tris-HCl buffer.

  • Enzyme Incubation:

    • Pre-incubate enzyme solution at 37°C for 5 minutes.

    • Initiate reaction by adding enzyme (Enzyme:Substrate ratio 1:100 w/w).

  • Time-Point Sampling:

    • At

      
       min and 
      
      
      
      hours.
    • Remove 50 µL aliquots.

  • Quenching & IS Addition:

    • Immediately add aliquot to 150 µL Quenching Solution containing the Internal Standard.

    • Vortex and centrifuge (10,000 x g, 10 min) to pellet precipitated proteins.

  • LC-MS Analysis:

    • Inject supernatant onto a C18 Reverse Phase column.

    • Monitor the parent ion

      
       peak area relative to the Internal Standard.
      

Diagram 2: Assay Workflow

AssayWorkflow Prep 1. Preparation (Substrate + Buffer) Incubate 2. Incubation (37°C + Enzyme) Prep->Incubate Sample 3. Sampling (t = 0, 15, 30... min) Incubate->Sample At intervals Quench 4. Quench & IS Add (ACN + Formic Acid) Sample->Quench Immediate Spin 5. Centrifugation (Remove Enzyme) Quench->Spin LCMS 6. LC-MS Analysis (Quantify Parent Ion) Spin->LCMS Data 7. Calc Half-Life (t1/2) (First Order Kinetics) LCMS->Data

Caption: Step-by-step LC-MS workflow for quantifying peptide degradation kinetics.

Data Interpretation & Calculations

To objectively compare the 3,5-dichloro variant, calculate the degradation rate constant (


) using a first-order kinetic model:


Where:

  • 
     = Peak area ratio (Peptide/IS) at time 
    
    
    
    .
  • 
     = Peak area ratio at time 
    
    
    
    .

The half-life (


) is then derived:


Success Criteria: A successful 3,5-dichloro substitution should yield a


 increase of >10-fold  against Chymotrypsin compared to the wild type.

References

  • Comparison of Protocols to Test Peptide Stability. (2024). ACS Pharmacology & Translational Science. Systematic evaluation of LC-MS protocols for peptide stability in plasma. [Link]

  • Impact of Fluorination on Proteolytic Stability of Peptides. (2017). Beilstein Journal of Organic Chemistry. Discusses the mechanistic basis of halogenation (F vs Cl) on protease resistance. [Link]

  • Reversibly Switchable, pH-Dependent Peptide Ligand Binding via 3,5-Diiodotyrosine Substitutions. (2018). ACS Central Science. Demonstrates the steric and stability effects of 3,5-disubstitution on tyrosine/phenylalanine analogs. [Link]

  • Peptide Drug Stability Analysis Using LC/MS. (2024). Agilent Application Note. Detailed technical parameters for LC-MS based stability assays. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.